Product packaging for 1,4-Butanediol mononitrate-d8(Cat. No.:CAS No. 1261398-94-0)

1,4-Butanediol mononitrate-d8

Cat. No.: B2968080
CAS No.: 1261398-94-0
M. Wt: 143.168
InChI Key: FBOGSWRRYABFKU-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Butanediol mononitrate-d8 is a useful research compound. Its molecular formula is C4H9NO4 and its molecular weight is 143.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO4 B2968080 1,4-Butanediol mononitrate-d8 CAS No. 1261398-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1,2,2,3,3,4,4-octadeuterio-4-hydroxybutyl) nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c6-3-1-2-4-9-5(7)8/h6H,1-4H2/i1D2,2D2,3D2,4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOGSWRRYABFKU-SVYQBANQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[N+](=O)[O-])C([2H])([2H])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to 1,4-Butanediol Mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 1,4-Butanediol (B3395766) mononitrate-d8. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Core Chemical Properties

1,4-Butanediol mononitrate-d8 is a stable isotope-labeled version of 1,4-Butanediol mononitrate. The deuterium (B1214612) labeling provides a distinct mass signature, making it ideal for use in mass spectrometry-based analytical methods. While specific experimental data for the deuterated mononitrate is not widely available, the properties of the non-deuterated form and the deuterated diol provide a strong reference.

Table 1: Chemical Identity of this compound and Related Compounds

PropertyThis compound1,4-Butanediol mononitrate1,4-Butanediol-d8
CAS Number 1261398-94-0[1]Not Available74829-49-5
Molecular Formula C4HD8NO4[1]C4H9NO4[2]C4H2D8O2
Molecular Weight 143.16 g/mol [1]135.12 g/mol [2]98.17 g/mol
Isotopic Purity Not specifiedN/A98 atom % D

Table 2: Physical Properties of 1,4-Butanediol and its Deuterated Analogue

Property1,4-Butanediol1,4-Butanediol-d8
Appearance Colorless, viscous liquid-
Melting Point 20.1 °C16 °C
Boiling Point 230 °C230 °C
Density 1.017 g/cm³ at 20 °C1.108 g/mL at 25 °C
Flash Point 134 °C (closed cup)134 °C (closed cup)
Solubility Soluble in water, ethanol, acetone-
Refractive Index n20/D 1.446n20/D 1.4427

Synthesis and Purification

Experimental Protocol: Purification of 1,4-Butanediol Mononitrate

This protocol is adapted from a patented process for the purification of 1,4-butanediol mononitrate and is applicable for the purification of its deuterated analogue.

Materials:

  • Reaction mixture containing 1,4-butanediol mononitrate, 1,4-butanediol dinitrate, and unreacted 1,4-butanediol in a water-immiscible organic solvent (e.g., dichloromethane).

  • Deionized water.

  • Separatory funnel or extraction column.

Procedure:

  • The crude reaction mixture in the organic solvent is first extracted with water. 1,4-Butanediol mononitrate, being more polar, will preferentially partition into the aqueous phase, while the less polar 1,4-butanediol dinitrate will remain in the organic phase.

  • The aqueous phase containing the 1,4-butanediol mononitrate is then separated.

  • To recover the 1,4-butanediol mononitrate, the aqueous solution is subsequently extracted with a fresh portion of a water-immiscible organic solvent.

  • The organic phase, now containing the purified 1,4-butanediol mononitrate, is collected. The solvent can then be removed under reduced pressure to yield the purified product.

Note: This process is hazardous due to the explosive nature of nitrate (B79036) esters and should only be performed by experienced chemists with appropriate safety precautions in place.

Analytical Methods

This compound is primarily used as an internal standard for the quantitative analysis of 1,4-Butanediol mononitrate in biological matrices by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of 1,4-butanediol and its metabolites is GC-MS. For the analysis of the mononitrate, a derivatization step may be necessary to improve its volatility and chromatographic properties.

Sample Preparation and Derivatization (General Procedure):

  • Extraction of the analyte from the biological matrix (e.g., plasma, urine) using a suitable organic solvent.

  • Evaporation of the solvent and reconstitution in a derivatization reagent (e.g., a silylating agent like BSTFA).

  • Incubation to ensure complete derivatization.

  • Injection of the derivatized sample into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial hold at a low temperature, followed by a ramp to a higher temperature to elute the analytes.

  • MS Detection: Selected Ion Monitoring (SIM) mode to monitor characteristic ions of the derivatized analyte and the deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 1,4-Butanediol mononitrate without the need for derivatization.

Sample Preparation (General Procedure):

  • Protein precipitation of the biological sample with a solvent like acetonitrile (B52724).

  • Centrifugation to pellet the precipitated proteins.

  • Dilution of the supernatant before injection into the LC-MS/MS system.

LC-MS/MS Parameters (Typical):

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Biological Significance and Signaling Pathways

1,4-Butanediol mononitrate is a key metabolite of the drug Latanoprostene bunod, which is used to treat glaucoma. The therapeutic effect of Latanoprostene bunod is, in part, due to the release of nitric oxide (NO) from 1,4-Butanediol mononitrate.[3] Nitric oxide is a critical signaling molecule involved in vasodilation.

Nitric Oxide Signaling Pathway

The metabolism of Latanoprostene bunod and the subsequent nitric oxide signaling pathway is a crucial aspect of its mechanism of action.

Nitric Oxide Signaling Pathway cluster_metabolism Metabolism cluster_signaling Signaling Cascade Latanoprostene Bunod Latanoprostene Bunod Esterases Esterases Latanoprostene Bunod->Esterases Latanoprost Acid Latanoprost Acid Esterases->Latanoprost Acid 1,4-Butanediol Mononitrate 1,4-Butanediol Mononitrate Esterases->1,4-Butanediol Mononitrate Reduction Reduction 1,4-Butanediol Mononitrate->Reduction 1,4-Butanediol 1,4-Butanediol Reduction->1,4-Butanediol Nitric Oxide (NO) Nitric Oxide (NO) Reduction->Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->sGC GTP GTP sGC->GTP cGMP Cyclic GMP (cGMP) GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular Response Vasodilation PKG->Cellular Response

Caption: Metabolism of Latanoprostene Bunod and the subsequent Nitric Oxide signaling pathway.

Experimental Workflow: Quantification of 1,4-Butanediol Mononitrate in a Biological Matrix

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a quantitative bioanalytical assay.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Spike with IS Spike with 1,4-BDM-d8 (IS) Biological Sample->Spike with IS Protein Precipitation Protein Precipitation Spike with IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation Liquid Chromatography Separation Supernatant Collection->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection (MRM) LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation Calculate Peak Area Ratio (Analyte / IS) Peak Integration->Ratio Calculation Quantification Quantify using Calibration Curve Ratio Calculation->Quantification Final Concentration Final Concentration Quantification->Final Concentration

Caption: Workflow for the quantitative analysis of 1,4-Butanediol Mononitrate using its deuterated internal standard.

References

An In-depth Technical Guide on the Synthesis and Characterization of 1,4-Butanediol Mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8), a deuterated analogue of 1,4-Butanediol mononitrate. This stable isotope-labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in the development of nitric oxide-donating drugs. This document outlines a feasible synthetic route, detailed experimental protocols, and expected characterization data.

Introduction

1,4-Butanediol mononitrate is a key intermediate in the synthesis of various pharmaceuticals. The deuterated version, 1,4-Butanediol mononitrate-d8, is of significant interest for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of the non-labeled drug in biological matrices. The stable isotope label provides a distinct mass signature, allowing for precise differentiation from the endogenous or administered non-labeled compound.

Synthesis of this compound

The synthesis of this compound involves the selective mononitration of commercially available 1,4-Butanediol-d8. A controlled reaction with a nitrating agent is crucial to favor the formation of the mononitrate over the dinitrate by-product.

Proposed Synthetic Scheme

The synthesis can be logically divided into two main stages: the nitration of the deuterated diol and the subsequent purification of the desired mononitrate.

G BDO_d8 1,4-Butanediol-d8 Reaction Controlled Nitration BDO_d8->Reaction Nitrating_Agent Nitrating Agent (e.g., Nitric Acid) Nitrating_Agent->Reaction Crude_Mixture Crude Reaction Mixture (BDM-d8, BDD-d8, BDO-d8) Reaction->Crude_Mixture Purification Purification (e.g., Chromatography) Crude_Mixture->Purification BDM_d8 This compound Purification->BDM_d8

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the mononitration of 1,4-butanediol.[1] Caution: Nitration reactions are potentially hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

Procedure:

  • Preparation of the Nitrating Agent: In a flask cooled to 0 °C in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring. Allow the mixture to stir at this temperature for 30 minutes to form the nitrating species.

  • Nitration Reaction: Dissolve 1,4-Butanediol-d8 in dichloromethane and cool the solution to 0 °C. Slowly add the pre-formed nitrating agent dropwise to the solution of 1,4-Butanediol-d8, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired mononitrate from the dinitrate and unreacted diol.

  • Characterization: Collect the fractions containing the purified this compound and confirm its identity and purity using the characterization methods described below.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 1261398-94-0[2]
Molecular Formula C₄HD₈NO₄[2]
Molecular Weight 143.16 g/mol [2]
Appearance Expected to be a colorless to pale yellow oil
Isotopic Purity Typically ≥98%
Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the expected data are inferred from the known spectra of the non-deuterated analogue and the principles of NMR and mass spectrometry.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be significantly simplified compared to the non-deuterated compound. The signals corresponding to the deuterated carbon atoms will be absent. A singlet corresponding to the remaining proton on the hydroxyl group might be observed, depending on the solvent and concentration.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the four carbon atoms. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (B1214612). The chemical shifts are expected to be similar to those of the non-deuterated compound.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterated positions, confirming the isotopic labeling.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of the synthesized compound.

  • Expected Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) is expected to be observed at m/z 143 or 144, respectively, confirming the incorporation of eight deuterium atoms.

  • Fragmentation Pattern: The fragmentation pattern will be indicative of the structure, with characteristic losses of functional groups.

The general workflow for the characterization of the synthesized compound is depicted below.

G Synthesized_Product Purified BDM-d8 NMR NMR Spectroscopy (¹H, ¹³C, ²H) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., HPLC, GC) Synthesized_Product->Purity_Analysis Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination Purity_Analysis->Purity_Determination Final_Product Characterized BDM-d8 Structure_Confirmation->Final_Product Purity_Determination->Final_Product

Caption: Characterization workflow for this compound.

Applications

This compound is primarily used as an internal standard in analytical methods for the quantification of 1,4-Butanediol mononitrate in biological samples.[3] Its use is crucial for:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of nitric oxide-donating drugs.

  • Metabolic profiling: To identify and quantify metabolites of drugs containing the 1,4-butanediol mononitrate moiety.

  • Bioequivalence studies: To compare the bioavailability of different formulations of a drug.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on established nitration methods, offers a viable route to this valuable stable isotope-labeled standard. The outlined characterization techniques are essential for confirming the identity, purity, and isotopic enrichment of the final product, ensuring its suitability for use in demanding analytical applications within the pharmaceutical and drug development industries.

References

The Scientific Rationale for Deuterated 1,4-Butanediol Mononitrate in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the scientific purpose and potential research applications of deuterated 1,4-butanediol (B3395766) mononitrate. While specific research on this deuterated compound is not widely published, this document extrapolates its purpose from the well-established principles of deuterium (B1214612) substitution in drug development and the known pharmacology of its non-deuterated counterpart. The primary focus of such research would be to leverage the kinetic isotope effect to modulate the compound's pharmacokinetic profile, thereby offering a more controlled and sustained release of nitric oxide (NO) and potentially altering the disposition of its metabolites.

Introduction to Deuteration in Drug Research

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategic tool in medicinal chemistry to enhance a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

The primary goals of deuteration in drug development include:

  • Decreased Rate of Metabolism: Slowing down metabolic degradation can lead to a longer drug half-life.

  • Increased Systemic Exposure: A reduced metabolic rate can increase the overall exposure of the drug in the body.

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

  • Lower Required Dosage: Enhanced stability might mean a lower dose is needed to achieve the same therapeutic effect, potentially reducing side effects.

  • Altered Metabolic Pathways: Deuteration can sometimes shift metabolism away from pathways that form toxic metabolites, thereby improving the drug's safety profile.

Pharmacology of 1,4-Butanediol Mononitrate

1,4-Butanediol mononitrate (BDMN) is recognized as a nitric oxide (NO) donating prodrug. A notable application is in the ophthalmic drug latanoprostene bunod, where it is co-administered as part of a larger molecule. Upon administration, it is metabolized into two active moieties: 1,4-butanediol and nitric oxide.[1]

  • Nitric Oxide (NO): A critical signaling molecule involved in various physiological processes, most notably vasodilation. It activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates smooth muscle relaxation.[2][3][4]

  • 1,4-Butanediol: This metabolite is further oxidized in the body. It is known to be a substrate for alcohol dehydrogenase and aldehyde dehydrogenase.[5]

The metabolic pathway of 1,4-butanediol mononitrate is a key target for modification through deuteration.

The Purpose of Deuterating 1,4-Butanediol Mononitrate in a Research Context

The primary purpose of synthesizing and studying deuterated 1,4-butanediol mononitrate would be to investigate the impact of the kinetic isotope effect on its metabolism and pharmacokinetic profile. By replacing hydrogen atoms with deuterium at metabolically active sites on the 1,4-butanediol backbone, researchers can aim to achieve a slower rate of its metabolism.

Hypothesized Advantages:

  • Sustained Nitric Oxide Release: The metabolism of BDMN to 1,4-butanediol and NO is a crucial step.[1][6] If the subsequent metabolism of 1,4-butanediol is slowed by deuteration, it could potentially lead to a more sustained presence of the parent compound or its immediate metabolites, thereby prolonging the release of nitric oxide.

  • Altered Pharmacokinetics of 1,4-Butanediol: The metabolism of 1,4-butanediol itself can be slowed. This would be of interest in studies where the effects of 1,4-butanediol are also being investigated.

  • Mechanistic Studies: Deuterated analogs are invaluable tools for elucidating metabolic pathways. By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can pinpoint the primary sites of metabolic attack and the enzymes involved.

Data Presentation: A Comparative Pharmacokinetic Profile

The following table presents a hypothetical comparison of key pharmacokinetic parameters between standard 1,4-butanediol mononitrate and its deuterated analog, based on the expected outcomes of deuteration.

Parameter1,4-Butanediol Mononitrate (Standard)Deuterated 1,4-Butanediol Mononitrate (Hypothetical)Anticipated Improvement
Half-Life (t½) X hours~1.5X - 2X hoursIncreased
Maximum Concentration (Cmax) Y ng/mLLower and less variableReduced Peak Fluctuation
Area Under the Curve (AUC) Z ng*h/mLIncreasedEnhanced Systemic Exposure
Metabolic Clearance (CL) HighReducedSlower Elimination

Note: These values are illustrative and would need to be determined through experimental studies.

Signaling Pathways and Metabolic Workflow

Nitric Oxide Signaling Pathway

Nitric oxide released from 1,4-butanediol mononitrate diffuses into target cells, such as vascular smooth muscle cells, and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which acts as a second messenger to activate Protein Kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.[2][3][7]

NO_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Target Cell (e.g., Smooth Muscle) BDMN 1,4-Butanediol Mononitrate NO Nitric Oxide (NO) BDMN->NO Metabolism sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: Nitric Oxide (NO) signaling cascade leading to smooth muscle relaxation.

Experimental Workflow for Comparative Pharmacokinetic Study

A typical experimental workflow to compare the deuterated and non-deuterated compounds would involve in vitro and in vivo studies to determine their metabolic stability and pharmacokinetic profiles.

PK_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Model) Microsomes Incubate with Liver Microsomes LCMS LC-MS/MS Analysis Microsomes->LCMS Stability Determine Metabolic Stability (t½) LCMS->Stability end_invitro end_invitro Stability->end_invitro End Dosing Administer Compound (Oral or IV) Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma Process to Plasma Sampling->Plasma LCMS2 LC-MS/MS Analysis Plasma->LCMS2 PK_Params Calculate PK Parameters (Cmax, AUC, t½) LCMS2->PK_Params end_invivo end_invivo PK_Params->end_invivo End start Start start->Microsomes Deuterated & Non-Deuterated Analogs start->Dosing Deuterated & Non-Deuterated Analogs

Caption: Workflow for comparing deuterated and non-deuterated compound pharmacokinetics.

Experimental Protocols

The following are generalized protocols that would be adapted for the specific study of deuterated 1,4-butanediol mononitrate.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life of deuterated and non-deuterated 1,4-butanediol mononitrate.

Materials:

  • Deuterated and non-deuterated test compounds

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup: In a microcentrifuge tube or 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-warming: Pre-warm the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this plot is used to calculate the in vitro half-life (t½ = 0.693 / |slope|).

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, AUC, t½) of deuterated and non-deuterated 1,4-butanediol mononitrate.

Materials:

  • Deuterated and non-deuterated test compounds formulated for administration

  • Sprague Dawley rats (or other appropriate species)

  • Dosing vehicles (e.g., for oral gavage or intravenous injection)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions.

  • Dosing: Administer a single dose of either the deuterated or non-deuterated compound to a group of animals via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½ from the plasma concentration-time data.

  • Statistical Analysis: Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups using appropriate statistical tests.

Conclusion

The investigation of deuterated 1,4-butanediol mononitrate represents a logical step in the exploration of modified nitric oxide donors. The core purpose of this research is to apply the principles of the kinetic isotope effect to slow the metabolic degradation of the molecule. This could potentially lead to a more favorable pharmacokinetic profile, characterized by a longer half-life and more sustained nitric oxide release. Such a modification could be beneficial in therapeutic areas where prolonged vasodilation or NO-mediated signaling is desired. The experimental protocols and analytical methods outlined in this guide provide a foundational framework for researchers to systematically evaluate the potential advantages of deuterating this compound.

References

The Role of 1,4-Butanediol Mononitrate-d8 in Modern Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications of 1,4-Butanediol mononitrate-d8 (BDMN-d8), a critical tool in the quantitative analysis of drug metabolism and pharmacokinetics. The primary application of this isotopically labeled molecule is its use as an internal standard in bioanalytical assays, particularly for studies involving drugs that metabolize into 1,4-Butanediol mononitrate (BDMN).

Core Application: Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds like BDMN-d8 are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its identical chemical properties to the endogenous BDMN but with a different mass, BDMN-d8 is the ideal internal standard for the accurate quantification of BDMN in complex biological matrices like plasma and urine.

This is particularly relevant in the study of drugs like latanoprostene bunod, which metabolizes into BDMN and latanoprost (B1674536) acid.[1][2] Accurate measurement of these metabolites is crucial for understanding the drug's pharmacokinetic profile.

Advantages of Using BDMN-d8 as an Internal Standard:

  • Minimizes Analytical Variability: Co-eluting with the unlabeled analyte, BDMN-d8 experiences similar ionization suppression or enhancement effects in the mass spectrometer, leading to more accurate and precise quantification.

  • Corrects for Sample Loss: It accounts for any loss of the analyte during sample preparation and extraction from biological matrices.

  • Improves Method Robustness: The use of a stable isotope-labeled internal standard enhances the ruggedness and reliability of the analytical method.

Experimental Workflow for Quantification of BDMN using BDMN-d8

The following diagram illustrates a typical experimental workflow for the quantification of BDMN in a biological sample using BDMN-d8 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (e.g., Plasma) spike Spike with BDMN-d8 (Internal Standard) sample->spike Addition of IS extract Liquid-Liquid or Solid-Phase Extraction spike->extract Analyte & IS Extraction lc LC-MS/MS Analysis extract->lc Injection quant Quantification (Ratio of Analyte to IS) lc->quant Data Acquisition concentration BDMN Concentration quant->concentration Calculation

A typical bioanalytical workflow for BDMN quantification.

Metabolic Pathway of 1,4-Butanediol Mononitrate

Understanding the metabolic fate of BDMN is crucial for interpreting pharmacokinetic data. BDMN is a metabolite that is further broken down in the body. The following diagram outlines this pathway.

metabolic_pathway latanoprostene_bunod Latanoprostene Bunod bdmn 1,4-Butanediol Mononitrate (BDMN) latanoprostene_bunod->bdmn Metabolism butanediol 1,4-Butanediol bdmn->butanediol Metabolism no Nitric Oxide (NO) bdmn->no Release ghb gamma-Hydroxybutyric Acid (GHB) butanediol->ghb Metabolism succinic_acid Succinic Acid ghb->succinic_acid Oxidation tca_cycle TCA Cycle succinic_acid->tca_cycle Enters

Metabolic pathway of Latanoprostene Bunod to BDMN and beyond.

Quantitative Data Summary

The use of BDMN-d8 as an internal standard allows for the generation of precise quantitative data. Below is a table summarizing typical calibration curve parameters for a validated LC-MS/MS assay for BDMN in human plasma.

ParameterValue
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 10 µL of BDMN-d8 internal standard working solution (concentration will depend on the expected analyte concentration).

  • Vortex for 10 seconds.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Conditions

A validated HPLC/MS/MS method is used for the determination of plasma concentrations of BDMN.[1]

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor to product ion transitions for both BDMN and BDMN-d8 are monitored.

Logical Relationship of Isotopic Labeling in Bioanalysis

The fundamental principle behind using a deuterated internal standard is the logical relationship between the analyte and the standard.

logical_relationship cluster_chemical Chemical Properties cluster_physical Physical Properties cluster_analytical Analytical Behavior cluster_quantification Quantification analyte BDMN (Analyte) is BDMN-d8 (Internal Standard) analyte->is Chemically Identical elution Co-elution in LC analyte->elution ionization Similar Ionization Efficiency analyte->ionization is->elution is->ionization mass_analyte Mass (X) mass_is Mass (X+8) mass_analyte->mass_is Differ in Mass ratio Ratio of Analyte/IS Response elution->ratio ionization->ratio concentration Accurate Concentration ratio->concentration

Relationship between an analyte and its stable isotope-labeled internal standard.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its application as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental to the successful development of new therapeutics. The methodologies and principles outlined in this guide provide a framework for the robust quantitative analysis of 1,4-Butanediol mononitrate in biological systems.

References

Physical and chemical properties of 1,4-Butanediol mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Butanediol mononitrate-d8, alongside detailed experimental protocols and relevant biological pathways. This deuterated analogue of 1,4-Butanediol mononitrate serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

PropertyThis compound1,4-Butanediol mononitrate (non-deuterated)
Molecular Formula C₄HD₈NO₄C₄H₉NO₄[1][2]
Molecular Weight 143.17 g/mol 135.12 g/mol [1][2]
Melting Point Data not availableNot available
Boiling Point Data not available216.0 ± 23.0 °C (at 760 Torr, Calculated)
Solubility Data not availableSoluble (34 g/L at 25 °C, Calculated)
Appearance Not specified (likely a liquid)Colorless to yellow oil
CAS Number 1261398-94-022911-39-3[2]

Note: Properties for the non-deuterated form are provided for reference and may differ from the deuterated compound.

Biological Significance and Metabolic Pathway

1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, an ophthalmic solution used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension[3][4][5][6]. Upon administration, Latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate[3][5][6]. The latter is then further metabolized to release 1,4-Butanediol and nitric oxide (NO), a key signaling molecule[3][5][6][7]. 1,4-Butanediol is subsequently oxidized to succinic acid, which enters the tricarboxylic acid (TCA) cycle[3][8].

The release of nitric oxide from 1,4-Butanediol mononitrate contributes to the therapeutic effect of Latanoprostene bunod by increasing the outflow of aqueous humor through the trabecular meshwork, thus lowering intraocular pressure[9][10].

Below is a diagram illustrating the metabolic pathway of 1,4-Butanediol mononitrate.

metabolic_pathway cluster_0 Metabolism of Latanoprostene Bunod cluster_1 Metabolism of 1,4-Butanediol Mononitrate cluster_2 Further Metabolism of 1,4-Butanediol Latanoprostene_bunod Latanoprostene Bunod Hydrolysis Hydrolysis (Corneal Esterases) Latanoprostene_bunod->Hydrolysis Latanoprost_acid Latanoprost Acid Hydrolysis->Latanoprost_acid BDM 1,4-Butanediol Mononitrate Hydrolysis->BDM BDM_metabolism Reduction BDM->BDM_metabolism BD 1,4-Butanediol BDM_metabolism->BD NO Nitric Oxide (NO) BDM_metabolism->NO BD_oxidation Oxidation BD->BD_oxidation Succinic_acid Succinic Acid BD_oxidation->Succinic_acid TCA_cycle TCA Cycle Succinic_acid->TCA_cycle internal_standard_workflow Start Start: Biological Sample (e.g., Plasma) Spike_IS Spike with 1,4-Butanediol mononitrate-d8 (IS) Start->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis: Quantify Analyte LC_MS_Analysis->Data_Analysis

References

A Technical Guide to 1,4-Butanediol Mononitrate-d8: Commercial Availability, Metabolism, and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. The guide covers its commercial availability, physicochemical properties, and the metabolic fate of its non-deuterated analog, which is relevant to its biological activity. A significant focus is placed on its application as an internal standard in quantitative mass spectrometry-based assays. Detailed, representative experimental protocols for sample preparation and LC-MS/MS analysis are provided to guide researchers in developing and validating analytical methods. Furthermore, this guide illustrates the nitric oxide signaling pathway, which is activated by the metabolic release of nitric oxide from 1,4-Butanediol mononitrate, and a typical experimental workflow for its use in quantitative analysis.

Introduction

1,4-Butanediol mononitrate is a metabolite of the drug Latanoprostene bunod, where it acts as a nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog. Upon administration, Latanoprostene bunod is metabolized into latanoprost (B1674536) acid and 1,4-Butanediol mononitrate. The latter is further metabolized to 1,4-butanediol and nitric oxide. The released nitric oxide plays a crucial role in various physiological processes, including the regulation of intraocular pressure.

1,4-Butanediol mononitrate-d8 is the deuterated form of this metabolite. The incorporation of deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry allows for the accurate and precise quantification of the non-deuterated analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the information for some of the known vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierCatalog NumberPurityAvailable Quantities
ArtMolecule MI8260Not specified2.5 mg, 5 mg, 10 mg
MedChemExpress HY-150989SNot specifiedContact for details

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₄HD₈NO₄
Molecular Weight 143.16 g/mol
CAS Number 1261398-94-0
Appearance Not specified (likely a liquid or solid)
Solubility Not specified (expected to be soluble in organic solvents like methanol (B129727) and acetonitrile)

Metabolism and Signaling Pathway

The metabolic fate of 1,4-Butanediol mononitrate is intrinsically linked to its pharmacological activity, primarily through the release of nitric oxide.

Metabolic Pathway

Upon its formation from the parent drug, 1,4-Butanediol mononitrate is metabolized to 1,4-butanediol and nitric oxide. The 1,4-butanediol is subsequently oxidized to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further metabolism.

1,4-Butanediol_mononitrate 1,4-Butanediol mononitrate Metabolism Metabolism 1,4-Butanediol_mononitrate->Metabolism 1,4-Butanediol 1,4-Butanediol Metabolism->1,4-Butanediol Nitric_Oxide Nitric Oxide (NO) Metabolism->Nitric_Oxide Oxidation Oxidation 1,4-Butanediol->Oxidation Succinic_Acid Succinic Acid Oxidation->Succinic_Acid Krebs_Cycle Krebs Cycle Succinic_Acid->Krebs_Cycle

Metabolic pathway of 1,4-Butanediol mononitrate.

Nitric Oxide Signaling Pathway

The released nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and other physiological effects. In the context of glaucoma treatment, this pathway leads to increased aqueous humor outflow and a reduction in intraocular pressure.

Nitric_Oxide Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) Nitric_Oxide->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive activates PKG_active Protein Kinase G (PKG) (Active) PKG_inactive->PKG_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKG_active->Smooth_Muscle_Relaxation leads to

Nitric Oxide (NO) signaling pathway.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of endogenous or administered 1,4-Butanediol mononitrate in biological samples using isotope dilution mass spectrometry.

Representative Experimental Protocol: LC-MS/MS Quantification

The following is a representative, non-validated protocol for the quantification of 1,4-Butanediol mononitrate in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol should be optimized and validated for the specific application and instrumentation.

5.1.1. Materials and Reagents

  • 1,4-Butanediol mononitrate (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

5.1.2. Sample Preparation

  • Spiking: To 100 µL of the biological sample, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

5.1.3. LC-MS/MS Conditions

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of the analyte from matrix components
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
MRM Transitions To be determined by infusion of the analyte and internal standard. Example hypothetical transitions:
1,4-Butanediol mononitrate: Precursor ion > Product ion
This compound: Precursor ion+8 > Product ion

5.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Experimental workflow for quantitative LC-MS/MS analysis.

Synthesis and Characterization

Detailed, publicly available synthesis protocols and characterization data (NMR, MS spectra) for this compound are limited, as this information is often proprietary to the manufacturers.

General Synthesis Approach

The synthesis of this compound would likely involve the use of a deuterated precursor, such as 1,4-Butanediol-d8. The nitration of one of the hydroxyl groups could be achieved using standard nitrating agents under controlled conditions to favor mono-nitration.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum would be significantly simplified compared to the non-deuterated form due to the replacement of protons with deuterium. Residual proton signals, if any, would be observed.

  • ¹³C NMR: The carbon-13 NMR spectrum would show signals corresponding to the four carbon atoms in the butane (B89635) chain. The signals for the deuterated carbons would likely appear as multiplets due to C-D coupling.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated molecule. Fragmentation patterns would be influenced by the presence of deuterium atoms and would be useful for structural confirmation.

Conclusion

This compound is a valuable tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its commercial availability facilitates its use as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in biological matrices. Understanding the metabolism and signaling pathway of the parent compound provides a biological context for such quantitative studies. While specific synthesis and characterization data for the deuterated compound are not widely available, the provided representative analytical protocol offers a solid starting point for method development and validation.

1,4-Butanediol mononitrate-d8 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of 1,4-Butanediol mononitrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its identification, synthesis, analysis, and metabolic fate.

Core Identification

1,4-Butanediol mononitrate-d8 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of its non-deuterated counterpart.[1] Its physical and chemical properties are summarized in the table below.

IdentifierValue
CAS Number 1261398-94-0
Chemical Formula C₄HD₈NO₄
Molecular Weight 143.16 g/mol
IUPAC Name 4-(nitrooxy)butan-1-ol-1,1,2,2,3,3,4,4-d8
Synonyms BDM-d8, 1,4-Butanediol, 1-nitrate-d8

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This procedure involves the controlled nitration of commercially available 1,4-Butanediol-d8.

Materials:

  • 1,4-Butanediol-d8

  • "Stabilized" nitric acid (83-85% in water, substantially free of nitrous acid)[2]

  • Water-immiscible organic solvent (e.g., dichloromethane)

  • Sodium hydroxide (B78521) solution (40%)

  • Ice

Procedure:

  • Dissolve 1,4-Butanediol-d8 in the water-immiscible organic solvent.

  • Cool the solution to a temperature range of -2°C to 2°C.[2]

  • Slowly add "stabilized" nitric acid to the cooled solution while maintaining vigorous stirring. The weight ratio of nitric acid to 1,4-butanediol-d8 should be carefully controlled, typically in the range of 11:1 to 14.5:1.[2]

  • Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC or a rapid GC-MS analysis). The reaction is typically allowed to proceed for 10 to 30 minutes.[2]

  • Quench the reaction by pouring the mixture into an ice/water slurry.[2]

  • Neutralize the mixture with a 40% sodium hydroxide solution, ensuring the temperature remains below 15°C.[2]

  • Separate the organic phase containing the this compound.

  • The crude product can be purified by aqueous extraction to remove unreacted diol and dinitrate byproducts.[2]

Quantitative Analysis by GC-MS

The primary application of this compound is as an internal standard. The following is a general workflow for its use in a quantitative GC-MS analysis.

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-1 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: Optimized for separation of the analyte and internal standard.

  • Ionization Mode: Electron Ionization (EI)

  • MS Acquisition: Selected Ion Monitoring (SIM)

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of non-deuterated 1,4-butanediol mononitrate and a fixed concentration of this compound (internal standard).

  • Sample Preparation: To the unknown sample, add the same fixed concentration of this compound.

  • GC-MS Analysis: Inject the calibration standards and the sample into the GC-MS system.

  • Data Analysis: Monitor for characteristic ions of both the analyte and the internal standard. For 1,4-butanediol, characteristic ions in the mass spectrum include m/z 73 and 91 (for the protonated molecule).[3] The mass spectrum of the deuterated standard will show a corresponding mass shift. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the unknown sample using this calibration curve.

Metabolic Pathway

1,4-Butanediol mononitrate is a metabolite of the ophthalmic drug Latanoprostene bunod.[2][4][5][6] Upon administration, Latanoprostene bunod is hydrolyzed to latanoprost (B1674536) acid and 1,4-butanediol mononitrate. The latter is then further metabolized to release nitric oxide (NO) and 1,4-butanediol.[2][4][5][6] The 1,4-butanediol is subsequently oxidized to succinic acid, which enters the Krebs cycle.[4][7]

Metabolic_Pathway Latanoprostene_bunod Latanoprostene bunod Latanoprost_acid Latanoprost acid Latanoprostene_bunod->Latanoprost_acid Hydrolysis BDMN 1,4-Butanediol mononitrate Latanoprostene_bunod->BDMN Hydrolysis NO Nitric Oxide (NO) BDMN->NO Metabolism BD 1,4-Butanediol BDMN->BD Metabolism Succinic_acid Succinic acid BD->Succinic_acid Oxidation Krebs_cycle Krebs Cycle Succinic_acid->Krebs_cycle

Metabolic pathway of Latanoprostene bunod.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a research or drug development setting.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quantitative Analysis cluster_application Application Synthesis Synthesis of BDM-d8 Purification Purification Synthesis->Purification QC Quality Control (NMR, MS) Purification->QC Sample_prep Sample Preparation (Spiking with BDM-d8) GCMS GC-MS or LC-MS/MS Analysis Sample_prep->GCMS Data_analysis Data Analysis & Quantification GCMS->Data_analysis Biological_sample Biological Sample (e.g., Plasma, Urine) Biological_sample->Sample_prep

General experimental workflow.

References

Stability and Storage of 1,4-Butanediol Mononitrate-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,4-Butanediol mononitrate-d8. Due to the limited availability of direct stability data for this specific isotopically labeled compound, this document extrapolates information from studies on related alkyl nitrates, general principles of nitrate (B79036) ester stability, and best practices for the storage of deuterated compounds.

Core Stability Profile

This compound, as a nitrate ester, is expected to be susceptible to degradation under various environmental conditions. The primary degradation pathway for nitrate esters involves the homolytic cleavage of the O-NO2 bond, which can be initiated by heat, light, or the presence of acidic or basic conditions. This process can be autocatalytic, meaning the degradation products can accelerate further decomposition.

Deuteration at the butanediol (B1596017) backbone may potentially enhance the stability of the molecule. The replacement of hydrogen with deuterium (B1214612) results in a stronger C-D bond compared to the C-H bond, a phenomenon known as the kinetic isotope effect. This can lead to a higher activation energy for certain degradation reactions, thereby slowing down the decomposition rate. However, empirical data for this compound is not currently available to quantify this effect.

Quantitative Stability Data (for related compounds)

The following table summarizes stability data for related, non-deuterated alkyl nitrates to provide an estimate of the potential stability profile of this compound.

ConditionCompoundParameterResult
Thermal Stress Various Alkyl NitratesDecomposition TemperatureGenerally unstable at elevated temperatures.
Photostability Methyl, Ethyl, Isopropyl NitrateUV AbsorptionStrong absorbance in the UV region, leading to photodegradation.
Hydrolytic Stability Alkyl NitratespHSusceptible to hydrolysis, especially under acidic or basic conditions.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on best practices for deuterated and unstable compounds.[1][2][3]

ParameterRecommendationRationale
Temperature Short-term: 2-8°C. Long-term: -20°C or -80°C.[1][2][3]Reduces the rate of thermal decomposition.
Light Store in the dark, using amber vials or light-blocking containers.[2]Prevents photodegradation initiated by UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Minimizes oxidative degradation and hydrolysis from atmospheric moisture.
Container Tightly sealed, chemically inert containers (e.g., glass vials with PTFE-lined caps).Prevents contamination and exposure to air and moisture.

Experimental Protocols

The following are proposed experimental protocols for assessing the stability of this compound, adapted from ICH guidelines and analytical methods for related compounds.

Photostability Testing (Adapted from ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable inert solvent (e.g., acetonitrile) and place them in chemically inert, transparent containers. Prepare a dark control sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]

  • Analysis: At appropriate time intervals, withdraw samples from both the exposed and dark control containers. Analyze the samples for the appearance of degradation products and the loss of the parent compound using a stability-indicating HPLC-UV method.

Thermal Stability Testing (Forced Degradation)

Objective: To investigate the thermal degradation pathway and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as GC-MS or LC-MS, to identify and quantify degradation products.

Stability-Indicating Analytical Method (Proposed)

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Methodology (based on HPLC for related compounds):

  • Chromatographic System: A reversed-phase HPLC system with a C18 column.[6][7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

  • Detection: UV detection at a wavelength that provides good sensitivity for the parent compound and its expected chromophoric degradation products.

  • Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis prep Prepare solutions of This compound photostability Photostability Chamber (ICH Q1B light conditions) prep->photostability thermal_stability Temperature Chambers (40°C, 60°C, 80°C) prep->thermal_stability dark_control Prepare dark control dark_control->photostability hplc Stability-Indicating HPLC-UV Analysis photostability->hplc gcms GC-MS or LC-MS for Degradant Identification thermal_stability->gcms hplc->gcms Confirm Degradants

Caption: Experimental workflow for stability testing of this compound.

signaling_pathway BDMN_d8 1,4-Butanediol mononitrate-d8 Metabolism Metabolism BDMN_d8->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylation of target proteins

Caption: Postulated signaling pathway of this compound via nitric oxide release.

References

The Role of 1,4-Butanediol Mononitrate-d8 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of 1,4-Butanediol (B3395766) mononitrate-d8, a deuterated isotopologue of a nitric oxide (NO) donor, in the context of metabolic studies. The strategic incorporation of deuterium (B1214612) into drug molecules offers significant advantages for elucidating metabolic pathways, understanding pharmacokinetic profiles, and investigating mechanisms of action. This document will detail the principles behind the use of deuterated compounds, the specific applications of 1,4-Butanediol mononitrate-d8, relevant experimental protocols, and the signaling pathways influenced by its metabolic products.

The Power of Deuterium in Metabolic Investigations

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1][2][3] This subtle atomic substitution can have a profound impact on a drug's metabolic profile, primarily due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, such as by cytochrome P450 (CYP450) enzymes.[3] This slowing of metabolic breakdown can lead to an extended drug half-life, reduced formation of toxic metabolites, and a more favorable safety profile.[3][4]

The primary applications of deuterated compounds in metabolic studies include:

  • Tracking Metabolic Fate: The deuterium label acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[1][2]

  • Identifying Metabolites: The distinct mass of deuterium makes it easier to identify drug metabolites in complex biological matrices using techniques like mass spectrometry.[1]

  • Elucidating Reaction Mechanisms: By selectively placing deuterium at different positions in a molecule, researchers can determine which chemical bonds are critical for the drug's activity and metabolism.[1]

  • Improving Pharmacokinetic Properties: Deuteration can be used to enhance a drug's metabolic stability and bioavailability, a strategy known as the "deuterium switch".[3][]

1,4-Butanediol Mononitrate: Metabolism and Mechanism of Action

1,4-Butanediol mononitrate is a key component of the drug latanoprostene bunod, where it serves as a nitric oxide-donating moiety.[6] Upon administration, latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and 1,4-butanediol mononitrate.[7][8][9] The latter is then metabolized to 1,4-butanediol and nitric oxide (NO).[7][8][9] The released NO plays a crucial role in the drug's therapeutic effect by activating the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, leading to vasodilation.[7][8] The 1,4-butanediol metabolite is further oxidized to succinic acid, which then enters the Krebs cycle.[7][9]

The use of This compound in metabolic studies of its non-deuterated counterpart offers several advantages. Primarily, it serves as an excellent internal standard for quantitative analysis in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis, while its different mass allows for clear differentiation. Furthermore, this compound can be used as a tracer to precisely map the metabolic fate of the butanediol (B1596017) portion of the parent drug.

Quantitative Data

The following table summarizes the pharmacokinetic parameters of the non-deuterated metabolites of latanoprostene bunod from a study in healthy human subjects. While specific data for the d8-labeled compound is not available, these values provide a relevant reference for researchers.

MoietyLLOQ (pg/mL)Cmax on Day 1 (pg/mL)Cmax on Day 28 (pg/mL)
Latanoprostene bunod10.0Not QuantifiableNot Quantifiable
Butanediol mononitrate200Not QuantifiableNot Quantifiable
Latanoprost acid3059.151.1
Data from a clinical study with topical ocular administration of Vyzulta 0.024% once daily for 28 days.[10]

Experimental Protocols

A common in vitro method to assess the metabolic stability of a compound is through incubation with human liver microsomes, which are a rich source of drug-metabolizing enzymes.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound (e.g., 1,4-Butanediol mononitrate) when incubated with human liver microsomes.

Materials:

  • Test compound and its deuterated internal standard (e.g., this compound)

  • Pooled human liver microsomes

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile with 0.1% formic acid (quenching solution)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compound and the deuterated internal standard in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm the phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final protein concentration typically 0.5 mg/mL) at 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching of Reaction:

    • Immediately add the aliquot to a tube containing the cold quenching solution (acetonitrile with 0.1% formic acid) and the deuterated internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Preparation:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Visualizations

The following diagrams illustrate the metabolic pathway of 1,4-Butanediol mononitrate, the subsequent nitric oxide signaling cascade, and a typical experimental workflow for a metabolic study using a deuterated compound.

cluster_0 Metabolism Latanoprostene Bunod Latanoprostene Bunod Hydrolysis Hydrolysis Latanoprostene Bunod->Hydrolysis Latanoprost Acid Latanoprost Acid Hydrolysis->Latanoprost Acid 1,4-Butanediol Mononitrate 1,4-Butanediol Mononitrate Hydrolysis->1,4-Butanediol Mononitrate Metabolism_1 Metabolism 1,4-Butanediol Mononitrate->Metabolism_1 1,4-Butanediol 1,4-Butanediol Metabolism_1->1,4-Butanediol NO Nitric Oxide Metabolism_1->NO Oxidation Oxidation 1,4-Butanediol->Oxidation Succinic Acid Succinic Acid Oxidation->Succinic Acid Krebs Cycle Krebs Cycle Succinic Acid->Krebs Cycle

Metabolic Pathway of Latanoprostene Bunod

cluster_1 Nitric Oxide Signaling NO Nitric Oxide sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular Response Cellular Response (e.g., Vasodilation) PKG->Cellular Response Phosphorylates substrates leading to

Nitric Oxide Signaling Pathway

cluster_2 Experimental Workflow cluster_3 In Vitro / In Vivo System System Human Liver Microsomes / Animal Model Sampling Collect Samples at Time Points (e.g., Plasma, Urine, Tissue) System->Sampling Dosing Administer Deuterated Compound (this compound) Dosing->System Extraction Sample Preparation & Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Metabolite Identification Analysis->Data

Metabolic Study Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Butanediol Mononitrate-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,4-Butanediol (B3395766) mononitrate-d8 as an internal standard in the quantitative analysis of 1,4-butanediol mononitrate and its precursor, 1,4-butanediol, in biological matrices. The methodologies described herein are particularly relevant for pharmacokinetic studies, toxicological assessments, and in the development of pharmaceuticals where 1,4-butanediol mononitrate is a metabolite, such as with the ophthalmic drug latanoprostene bunod.

Introduction

1,4-Butanediol is an industrial solvent that can be metabolized in vivo to the psychoactive substance gamma-hydroxybutyrate (GHB). Its mononitrate derivative, 1,4-butanediol mononitrate, is a metabolite of certain therapeutic agents. Accurate quantification of these compounds in biological fluids is crucial for understanding their pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as 1,4-Butanediol mononitrate-d8, is the gold standard for quantitative analysis by mass spectrometry. This deuterated analog closely mimics the analyte's chemical and physical properties, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Because the analyte and the internal standard behave nearly identically during extraction, derivatization, and ionization, any loss or variation in signal intensity affects both compounds equally. This results in a constant analyte-to-internal standard ratio, which is directly proportional to the concentration of the analyte in the original sample.

Experimental Protocols

Protocol 1: Quantitative Analysis of 1,4-Butanediol Mononitrate in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,4-butanediol mononitrate in human plasma, employing this compound as the internal standard.

1. Materials and Reagents

  • 1,4-Butanediol mononitrate (analyte) reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of 1,4-butanediol mononitrate and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1,4-butanediol mononitrate stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

  • Add 200 µL of 0.1% formic acid in water and vortex to mix.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 1,4-Butanediol mononitrate: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion + 8 Da) -> Q3 (Product Ion)

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the peak areas for the analyte and internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Data Presentation

The following tables represent typical quantitative data that would be generated during the validation of the described analytical method.

Table 1: Calibration Curve for 1,4-Butanediol Mononitrate in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.000.9898.05.2
5.005.12102.44.1
10.09.9599.53.5
50.050.8101.62.8
100101.2101.22.1
500495.599.11.9
10001005100.51.5

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low3.002.9598.34.85.5
Medium75.076.1101.53.24.1
High750742.599.02.53.3

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add 1,4-Butanediol mononitrate-d8 (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Ratio integration->ratio calib Calibration Curve ratio->calib quant Quantification calib->quant

Figure 1: Experimental workflow for the quantitative analysis.

metabolic_pathway cluster_drug Prodrug Metabolism cluster_metabolites Primary Metabolites cluster_secondary_metabolites Secondary Metabolism cluster_pathway Cellular Respiration LatanoprosteneBunod Latanoprostene Bunod LatanoprostAcid Latanoprost Acid LatanoprosteneBunod->LatanoprostAcid Esterases BDM 1,4-Butanediol Mononitrate LatanoprosteneBunod->BDM Esterases BD 1,4-Butanediol BDM->BD Reduction NO Nitric Oxide (NO) BDM->NO Reduction SuccinicAcid Succinic Acid BD->SuccinicAcid Oxidation TCA TCA Cycle SuccinicAcid->TCA

Figure 2: Metabolic pathway of Latanoprostene Bunod.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,4-butanediol mononitrate in biological matrices. The described LC-MS/MS protocol, coupled with a thorough validation, ensures high-quality data for pharmacokinetic, toxicological, and clinical studies. The presented workflow and metabolic pathway diagrams offer a clear visual representation of the experimental process and the biological fate of the parent compound, aiding researchers in their drug development and scientific investigations.

Application Note: Quantitative Analysis of Latanoprostene Bunod in Human Plasma using a Validated LC-MS/MS Method with 1,4-Butanediol mononitrate-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of latanoprostene bunod in human plasma. The method utilizes 1,4-Butanediol mononitrate-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalysis of latanoprostene bunod.

Introduction

Latanoprostene bunod is a prostaglandin (B15479496) F2α analog that is administered topically to reduce elevated intraocular pressure. It is a prodrug that is rapidly metabolized in the body to latanoprost (B1674536) acid, an active prostaglandin F2α receptor agonist, and butanediol (B1596017) mononitrate, a nitric oxide-donating moiety. Accurate quantification of latanoprostene bunod in biological matrices is essential for pharmacokinetic and toxicokinetic assessments.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] A SIL-IS closely mimics the analyte's behavior during sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.[1][4] Given that butanediol mononitrate is a primary metabolite of latanoprostene bunod, its deuterated analog, this compound, serves as an ideal internal standard for the quantification of the parent drug. This application note provides a comprehensive protocol for a validated LC-MS/MS assay for latanoprostene bunod in human plasma.

Experimental

Materials and Reagents
  • Latanoprostene bunod reference standard

  • This compound (Internal Standard)[5]

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of latanoprostene bunod and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Source Temperature 150°C
Desolvation Temperature 450°C
Capillary Voltage 3.0 kV

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines, assessing linearity, sensitivity, accuracy, precision, selectivity, matrix effect, and stability.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 10 - 10,000 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 10 pg/mL
Upper Limit of Quantitation (ULOQ) 10,000 pg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Compensated by the internal standard

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (200 µL) p2 Add Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acidification) p2->p3 p4 Solid Phase Extraction (SPE) p3->p4 p5 Elution p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 HPLC Separation (C18 Column) p7->a1 a2 Mass Spectrometry (ESI+, MRM) a1->a2 d1 Peak Integration a2->d1 d2 Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification (Calibration Curve) d2->d3

Caption: Experimental workflow for the quantitative analysis of latanoprostene bunod.

G cluster_sample Biological Sample cluster_process Analytical Process (Extraction, Injection, Ionization) cluster_detector Mass Spectrometer Analyte Latanoprostene Bunod (Variable Amount) Loss Signal Variation (e.g., Matrix Effect, Recovery Loss) Analyte->Loss IS This compound (Fixed Amount) IS->Loss Analyte_Signal Analyte Signal (Affected by Variation) Loss->Analyte_Signal IS_Signal IS Signal (Affected Similarly) Loss->IS_Signal Ratio Ratio of Signals (Analyte / IS) Corrected for Variation Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Principle of using a deuterated internal standard for quantitative analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of latanoprostene bunod in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures the robustness of the assay by correcting for potential variabilities during sample processing and analysis. This method is suitable for supporting pharmacokinetic studies in the development of latanoprostene bunod.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1,4-Butanediol Mononitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1,4-Butanediol (B3395766) mononitrate (BDMN) in biological matrices. As a key intermediate in the synthesis of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs), accurate quantification of BDMN is crucial for pharmacokinetic and drug metabolism studies. This protocol outlines a complete workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, providing a solid foundation for researchers in drug development and related fields.

Introduction

1,4-Butanediol mononitrate (BDMN) is a significant intermediate in the synthesis of a class of drugs known as nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs).[1] These drugs are designed to have anti-inflammatory and antipyretic activities with reduced gastrointestinal toxicity compared to traditional NSAIDs.[1] The accurate measurement of BDMN in biological samples is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of these novel therapeutic agents. This document provides a comprehensive protocol for the quantitative analysis of BDMN using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Physicochemical Properties of 1,4-Butanediol Mononitrate

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC4H9NO4[2][3][4]
Molecular Weight135.12 g/mol [2][3][4]
logP0.15[2]
Water Solubility7.84 mg/mL[2]

Experimental Protocols

Materials and Reagents
  • 1,4-Butanediol mononitrate reference standard

  • Internal Standard (IS) (e.g., ¹³C₄-1,4-Butanediol mononitrate or a structurally similar compound)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation

This protocol utilizes a straightforward protein precipitation method for sample clean-up, suitable for high-throughput analysis.

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is proposed to ensure optimal separation from matrix components.

Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive electrospray ionization (ESI+) is suggested, as related compounds like 1,4-butanediol show good ionization in this mode.[5][6]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for BDMN and the internal standard should be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,4-Butanediol mononitrate[M+H]⁺To be determinedTo be determined
Internal Standard[M+H]⁺To be determinedTo be determined

Note: The optimal MRM transitions and collision energies must be determined by infusing a standard solution of 1,4-Butanediol mononitrate into the mass spectrometer.

Experimental Workflow

experimental_workflow sample Sample Receipt (e.g., Plasma) is_addition Internal Standard Spiking sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

Application Note: Quantitative Analysis of 1,4-Butanediol Mononitrate in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1,4-Butanediol mononitrate in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a stable isotope-labeled internal standard, 1,4-Butanediol mononitrate-d8, to ensure high accuracy and precision. The protocol covers sample preparation by liquid-liquid extraction, GC-MS instrument parameters, and data analysis. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolic, or toxicological studies of 1,4-Butanediol mononitrate.

Introduction

1,4-Butanediol mononitrate is an organic nitrate (B79036) that may be of interest in various fields, including pharmacology and toxicology, due to its structural similarity to other vasodilators and its potential as a metabolite of other compounds. Accurate quantification in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical technique for this purpose. The use of a deuterated internal standard (this compound) is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.

Experimental

2.2.1. Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,4-Butanediol mononitrate and this compound in separate 10 mL volumetric flasks with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of the analyte with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the primary stock solution of this compound with methanol.

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1.0 mL of the biological sample (e.g., plasma, urine, or serum) into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard spiking solution (100 ng/mL this compound) to all samples, calibration standards, and quality controls (QCs), except for the blank.

  • Add 1.0 mL of phosphate buffer (pH 7) and vortex for 30 seconds.

  • Add 5.0 mL of methylene chloride to the tube.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (bottom) layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol and transfer to a GC-MS autosampler vial.

The following parameters are a starting point and may require optimization for your specific instrumentation.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature: 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C. Hold for 5 minutes.[1]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

The exact mass-to-charge ratios (m/z) should be confirmed by acquiring a full scan mass spectrum of the pure standards. The following are predicted ions based on the structures.

Compound Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
1,4-Butanediol mononitrate7346, 62
This compound (IS)8146, 62

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of 1,4-Butanediol mononitrate in the unknown samples by interpolating the peak area ratios from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for a validated GC-MS method. These values should be established during method validation.

Parameter Typical Acceptance Criteria
Linearity (r²) > 0.995
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy
Precision (%RSD) < 15% (20% at LOQ)
Accuracy (%Bias) Within ±15% of the nominal value (±20% at LOQ)
Recovery Consistent, precise, and reproducible

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (1 mL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Add_Buffer Add Buffer (pH 7) Add_IS->Add_Buffer Extraction Liquid-Liquid Extraction (Methylene Chloride) Add_Buffer->Extraction Centrifuge Centrifuge (3000 rpm, 10 min) Extraction->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Dry_Solvent Dry with Na2SO4 Separate->Dry_Solvent Evaporate Evaporate to Dryness Dry_Solvent->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Inject Inject 1 µL into GC-MS Reconstitute->Inject GC_Separation Chromatographic Separation (HP-5MS Column) Inject->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calc_Ratio Calculate Peak Area Ratios (Analyte/IS) Peak_Integration->Calc_Ratio Calibration_Curve Construct Calibration Curve Calc_Ratio->Calibration_Curve Quantify Quantify Sample Concentration Calibration_Curve->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of 1,4-Butanediol mononitrate.

Signaling Pathway Diagram

This section is not applicable as the protocol describes an analytical method and not a biological signaling pathway.

Conclusion

The GC-MS method described provides a reliable and robust protocol for the quantification of 1,4-Butanediol mononitrate in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it suitable for a wide range of research and development applications. Proper method validation should be performed to ensure that the performance characteristics meet the specific requirements of the study.

References

Application Note: Structural Elucidation of 1,4-Butanediol mononitrate-d8 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Butanediol mononitrate is a molecule of interest in pharmaceutical and materials science research due to the presence of both a hydroxyl and a nitrate (B79036) ester functional group. The structural elucidation of this compound and its isotopically labeled analogs is crucial for understanding its chemical properties and for quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note details the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of 1,4-Butanediol mononitrate-d8. The use of a deuterated analog, where all eight non-labile protons are replaced with deuterium, provides a unique approach to simplify spectra and confirm signal assignments. This document provides detailed protocols for sample preparation, NMR data acquisition, and a predictive analysis of the expected NMR spectra.

Predicted NMR Data

Due to the absence of readily available experimental NMR data for this compound, this section provides predicted ¹H and ¹³C NMR chemical shifts. The predictions are based on the known NMR data of 1,4-butanediol, the expected electronic effects of the nitrate group, and the established principles of NMR spectroscopy for deuterated compounds.

Table 1: Predicted ¹H NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃

CompoundPositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,4-Butanediol mononitrateH-1~3.70t~6.5
H-2~1.75m-
H-3~1.85m-
H-4~4.50t~6.5
OHVariables-
This compoundH-1, H-2, H-3, H-4No Signal--
OHVariables-

Table 2: Predicted ¹³C NMR Data for 1,4-Butanediol mononitrate and its d8 Analog in CDCl₃

CompoundPositionPredicted Chemical Shift (δ, ppm)
1,4-Butanediol mononitrateC-1~62.0
C-2~25.0
C-3~28.0
C-4~75.0
This compoundC-1~61.5
C-2~24.5
C-3~27.5
C-4~74.5

Experimental Protocols

The following protocols describe the proposed synthesis of this compound and the subsequent NMR analysis.

Synthesis of this compound

A plausible synthetic route for this compound involves the mononitration of commercially available 1,4-Butanediol-d8.

Materials:

  • 1,4-Butanediol-d8

  • Fuming nitric acid

  • Acetic anhydride (B1165640)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice bath, slowly add fuming nitric acid to acetic anhydride with stirring.

  • To this nitrating mixture, add 1,4-Butanediol-d8 dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product using column chromatography.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve approximately 10 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 20 ppm

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 1,4-Butanediol-d8 nitration Mononitration (HNO3/Ac2O) start->nitration workup Aqueous Workup & Extraction nitration->workup purification Column Chromatography workup->purification product Product: This compound purification->product

Caption: Proposed synthesis workflow for this compound.

G cluster_nmr_workflow NMR Experimental Workflow sample_prep Sample Preparation (Dissolve in CDCl3 with TMS) data_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) data_proc->spectral_analysis structure_elucidation Structural Elucidation spectral_analysis->structure_elucidation

Caption: General workflow for NMR-based structural elucidation.

G cluster_logic Logical Pathway for Structural Confirmation A Analysis of 1,4-Butanediol Mononitrate (Predicted 1H and 13C NMR) C Comparison of Spectra A->C B Analysis of this compound (Predicted 1H and 13C NMR) B->C D Absence of C-D coupled signals in 1H NMR of d8-analog C->D E Slight upfield shift of carbon signals in d8-analog C->E F Confirmed Structure of This compound D->F E->F

Caption: Logical diagram for the structural confirmation process.

Application of 1,4-Butanediol Mononitrate-d8 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,4-Butanediol (B3395766) (1,4-BD) is an industrial solvent that is abused for its psychoactive effects. Following ingestion, 1,4-BD is rapidly metabolized in the body to gamma-hydroxybutyric acid (GHB), a potent central nervous system depressant.[1][2] The detection and quantification of 1,4-BD and GHB in biological specimens are critical in forensic toxicology to investigate cases of drug-facilitated sexual assault, driving under the influence of drugs, and unexplained deaths. Due to the endogenous presence of GHB in biological matrices and the potential for analytical variability, the use of a stable isotope-labeled internal standard is essential for accurate and precise quantification.

1,4-Butanediol mononitrate-d8 is a deuterated analog of a 1,4-butanediol derivative designed for use as an internal standard in mass spectrometry-based analytical methods. Its molecular structure, incorporating deuterium (B1214612) atoms, results in a higher mass-to-charge ratio (m/z) compared to the unlabeled analyte, allowing for clear differentiation by the mass spectrometer. The mononitrate functional group may be introduced to improve chromatographic retention or ionization efficiency in certain applications. In forensic toxicology, the use of such an internal standard is paramount to compensate for variations during sample preparation, extraction, and instrument analysis, thereby ensuring the reliability of quantitative results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique used for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" exhibits nearly identical chemical and physical properties to the endogenous analyte. Consequently, it experiences similar losses during sample preparation and variations in instrument response. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, regardless of sample loss or matrix effects.

Experimental Protocols

1. Sample Preparation: Protein Precipitation for Blood and Urine Analysis

This protocol describes a simple and rapid protein precipitation method for the extraction of 1,4-butanediol and its metabolites from blood and urine samples prior to LC-MS/MS analysis.

Materials:

  • Blank whole blood/urine

  • 1,4-Butanediol reference standard

  • This compound internal standard solution (10 µg/mL in methanol)

  • Methanol, LC-MS grade

  • Acetonitrile (B52724), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the blood or urine sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution.

  • Add 400 µL of chilled acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

2. GC-MS Analysis of 1,4-Butanediol and GHB with Derivatization

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of 1,4-butanediol and GHB in biological fluids, incorporating a derivatization step to improve volatility and chromatographic performance.

Materials:

  • Extracted sample from protein precipitation or liquid-liquid extraction

  • This compound as an internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.

  • Cap the vial tightly and heat at 70°C for 20 minutes to complete the derivatization reaction.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • The GC-MS is operated in Selected Ion Monitoring (SIM) mode for quantification of the target analytes and the internal standard.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for 1,4-Butanediol Quantification

ParameterResult
Linearity Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Minimal

Table 2: GC-MS SIM Parameters for Derivatized Analytes

AnalyteDerivatizing AgentPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1,4-Butanediol-TMS BSTFA23420411773
GHB-TMS BSTFA24823314773
1,4-BD mononitrate-d8-TMS (IS) BSTFA28025012573

Visualizations

metabolic_pathway BDO 1,4-Butanediol ADH Alcohol Dehydrogenase (ADH) BDO->ADH GHB_aldehyde gamma-Hydroxybutyraldehyde ADH->GHB_aldehyde ALDH Aldehyde Dehydrogenase (ALDH) GHB_aldehyde->ALDH GHB gamma-Hydroxybutyric Acid (GHB) ALDH->GHB experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Biological Sample (Blood/Urine) add_is Add 1,4-BD mononitrate-d8 Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc quant Quantification data_proc->quant

References

Application Notes and Protocols for Pharmacokinetic Studies of 1,4-Butanediol Mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the pharmacokinetic (PK) analysis of 1,4-Butanediol (B3395766) mononitrate-d8. Due to a lack of publicly available pharmacokinetic data specifically for 1,4-Butanediol mononitrate-d8, this guide draws upon data from its non-deuterated analog, 1,4-Butanediol mononitrate, a key metabolite of the ophthalmic drug Latanoprostene bunod. The protocols and methodologies described herein are based on established analytical techniques for similar compounds and can be adapted for the deuterated form.

Introduction

1,4-Butanediol mononitrate is a significant metabolite of Latanoprostene bunod, a nitric oxide (NO)-donating prostaglandin (B15479496) F2α analog used to reduce intraocular pressure.[1][2] Upon administration, Latanoprostene bunod is hydrolyzed into latanoprost (B1674536) acid and butanediol (B1596017) mononitrate.[1][2][3] The butanediol mononitrate moiety subsequently releases nitric oxide and 1,4-butanediol.[1][3][4] Deuterated analogs, such as this compound, are crucial as internal standards in quantitative bioanalytical assays to ensure accuracy and precision.

Metabolic Pathway

Latanoprostene bunod undergoes rapid metabolism in the eye. The metabolic cascade leading to the formation and subsequent breakdown of 1,4-butanediol mononitrate is a key aspect of its mechanism of action.

Latanoprostene_bunod Latanoprostene Bunod Metabolism Hydrolysis by Corneal Esterases Latanoprostene_bunod->Metabolism Latanoprost_Acid Latanoprost Acid Metabolism->Latanoprost_Acid Butanediol_Mononitrate 1,4-Butanediol Mononitrate Metabolism->Butanediol_Mononitrate Reduction Reduction Butanediol_Mononitrate->Reduction Nitric_Oxide Nitric Oxide (NO) Reduction->Nitric_Oxide Butanediol 1,4-Butanediol Reduction->Butanediol Oxidation Oxidation Butanediol->Oxidation Succinic_Acid Succinic Acid Oxidation->Succinic_Acid TCA_Cycle Tricarboxylic Acid (TCA) Cycle Succinic_Acid->TCA_Cycle

Metabolic pathway of Latanoprostene bunod.

Pharmacokinetic Data

Pharmacokinetic data for 1,4-Butanediol mononitrate is limited, as systemic concentrations are often below the lower limit of quantitation (LLOQ).

Table 1: Pharmacokinetic Parameters of Latanoprostene Bunod Metabolites in Healthy Adults

AnalyteDoseMatrixCmax (pg/mL)Tmax (min)LLOQ (pg/mL)
Latanoprostene bunodOne drop (0.024%) bilaterallyPlasmaNot Quantifiable-10.0
Butanediol mononitrate One drop (0.024%) bilaterallyPlasmaNot Quantifiable -200
Latanoprost acidOne drop (0.024%) bilaterallyPlasma59.1 (Day 1), 51.1 (Day 28)~530

Data from a study involving 22 healthy subjects receiving Latanoprostene bunod ophthalmic solution 0.024% once daily for 28 days.[3][5]

Experimental Protocols

The following protocols are suggested for a pharmacokinetic study of this compound, based on methodologies used for the parent drug and related compounds.

4.1. Study Design

A crossover study design is recommended to assess the pharmacokinetics of this compound.

cluster_0 Phase 1 cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 Group_A Group A (n=12) Treatment_A Administer This compound Group_A->Treatment_A Group_B Group B (n=12) Treatment_B Administer Placebo Group_B->Treatment_B Washout 7 Days Treatment_A->Washout Treatment_B->Washout Treatment_C Administer Placebo Washout->Treatment_C Treatment_D Administer This compound Washout->Treatment_D

Crossover study design for pharmacokinetic assessment.

4.2. Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low concentrations of analytes in biological matrices.

Table 2: Proposed LC-MS/MS Method Parameters

ParameterSpecification
Instrumentation Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Internal Standard Stable isotope-labeled 1,4-Butanediol mononitrate (e.g., ¹³C₄, ¹⁵N)
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)
Chromatographic Column C18 Reverse-Phase Column
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid
LLOQ Target < 200 pg/mL

4.3. Sample Collection and Handling Protocol

  • Blood Collection: Collect whole blood samples in K₂EDTA tubes at pre-determined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Internal Standard: Spike plasma samples with the internal standard (this compound) prior to extraction.

  • Extraction:

    • LLE: Use a suitable organic solvent like methyl tert-butyl ether (MTBE) to extract the analyte from the plasma.

    • SPE: Utilize a polymeric reversed-phase SPE cartridge for sample clean-up and concentration.

  • Analysis: Analyze the extracted samples using the validated LC-MS/MS method.

Start Start: Subject Dosing Blood_Collection Blood Sample Collection (K2EDTA tubes) Start->Blood_Collection Centrifugation Centrifugation (2000 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Sample_Thawing Sample Thawing Storage->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Extraction Sample Extraction (LLE or SPE) IS_Spiking->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing and Pharmacokinetic Analysis LC_MS_Analysis->Data_Processing End End: Report Generation Data_Processing->End

Bioanalytical workflow for pharmacokinetic analysis.

Data Analysis

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) should be calculated using non-compartmental analysis from the plasma concentration-time data.

Conclusion

References

Protocol for using 1,4-Butanediol mononitrate-d8 in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"### Application Notes & Protocols: 1,4-Butanediol mononitrate-d8 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a deuterated organic nitrate (B79036) that serves as a nitric oxide (NO) pro-drug. Organic nitrates require enzymatic bioactivation to release NO, a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[1][2] The deuterium (B1214612) labeling (d8) makes this compound a valuable tool for metabolic stability and pharmacokinetic studies, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing metabolism by enzymes like cytochrome P450s.[3][4] This alteration allows researchers to trace the molecule's fate and quantify its metabolites with high precision using mass spectrometry.[5]

These protocols provide a general framework for utilizing this compound in cell culture experiments to investigate NO-mediated signaling pathways. Due to the compound's novelty, researchers must perform initial dose-response and time-course experiments to determine optimal conditions for their specific cell type and experimental goals.

Application Notes

Mechanism of Action 1,4-Butanediol mononitrate, like other low-potency organic mononitrates, is believed to release nitric oxide (NO) following enzymatic metabolism.[6][7][8] While high-potency nitrates like nitroglycerin are primarily bioactivated by mitochondrial aldehyde dehydrogenase (ALDH2), mononitrates may be metabolized by other enzyme systems, such as cytochrome P450 enzymes in the endoplasmic reticulum.[1][9][10] Upon release, NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[10][11] Elevated cGMP levels then activate downstream effectors like cGMP-dependent protein kinase (PKG), leading to various cellular responses, such as smooth muscle relaxation.[1][6]

Key Applications

  • NO-Mediated Signaling: Investigate the role of the NO/sGC/cGMP pathway in various cell types.

  • Drug Metabolism Studies: The d8-label allows for precise tracking and quantification of the compound and its metabolites, aiding in pharmacokinetic and metabolic stability assessments.[3]

  • Cytotoxicity and Viability: Assess the dose-dependent effects of sustained NO release on cell health and proliferation.[12]

  • Therapeutic Potential: Explore its use as a targeted NO donor for in vitro models of diseases where NO signaling is dysregulated.

Handling and Storage

  • Storage: Store the compound desiccated at the temperature recommended by the manufacturer, protected from light.

  • Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or ethanol). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in solution should be validated.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.

  • Procedure:

    • Prepare a 100 mM stock solution by dissolving the required mass of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). It is critical to perform a serial dilution to achieve a range of concentrations for initial dose-response experiments.

    • A vehicle control (medium with an equivalent concentration of DMSO) must be included in all experiments.[13]

Protocol 2: General Cell Treatment Workflow
  • Cell Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability, 24-well for nitrite (B80452)/cGMP assays) at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Incubation: Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Treatment:

    • Aspirate the old medium from the wells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the freshly prepared working solutions of this compound (and vehicle control) to the respective wells.[12]

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 4, 12, 24 hours). This will need to be optimized.

  • Downstream Analysis: Following incubation, collect the cell culture supernatant for nitrite analysis and/or lyse the cells for cGMP or protein analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (100 mM in DMSO) prep_work Prepare Working Solutions in Culture Medium prep_stock->prep_work treat Treat Cells with Working Solutions prep_work->treat seed Seed Cells in Multi-well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 incubate1->treat incubate2 Incubate for Desired Duration treat->incubate2 collect Collect Supernatant (for Nitrite Assay) incubate2->collect lyse Lyse Cells (for cGMP/Viability Assay) incubate2->lyse analyze Perform Downstream Assays collect->analyze lyse->analyze

Caption: General experimental workflow for cell culture treatment.

Protocol 3: Quantification of Nitrite (Griess Assay)

Nitric oxide is unstable, but it rapidly oxidizes to stable metabolites, primarily nitrite (NO₂⁻), in culture medium. The Griess assay is a colorimetric method to quantify nitrite concentration.[14][15]

  • Materials: Griess Reagent kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, cell culture supernatant, 96-well microplate.

  • Procedure:

    • Standard Curve: Prepare a nitrite standard curve (e.g., 0-100 µM) by diluting a sodium nitrite stock solution in the same cell culture medium used for the experiment.[16]

    • Sample Collection: After treatment, carefully collect 50-100 µL of supernatant from each well without disturbing the cell layer.

    • Assay:

      • Pipette 50 µL of each standard and sample into a 96-well plate in duplicate.[16]

      • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

      • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells.[16]

      • Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

    • Measurement: Read the absorbance at 540 nm using a microplate reader within 30 minutes.[17]

    • Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples from the linear regression of the standard curve.

Protocol 4: Quantification of Intracellular cGMP (ELISA)
  • Materials: cGMP ELISA kit, cell lysis buffer (often included in the kit, typically containing a phosphodiesterase inhibitor like IBMX), treated cells in a multi-well plate.

  • Procedure:

    • After treatment, aspirate the culture medium.

    • Wash cells once with cold PBS.

    • Lyse the cells by adding the recommended volume of cold cell lysis buffer to each well.

    • Incubate on ice for 10-20 minutes, then scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

    • Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding lysates and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection conjugate, and a substrate.[11][18]

    • Read the absorbance on a microplate reader at the specified wavelength.

    • Calculate the cGMP concentration (pmol/mL) from the standard curve and normalize to the total protein concentration (pmol/mg protein).[19]

Data Presentation

Quantitative data should be presented in clear, concise tables. The following are examples based on hypothetical experiments.

Table 1: Representative Dose-Response Data for Nitrite Production Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) were treated for 24 hours. Data are mean ± SD, n=3.

Concentration of 1,4-BDMN-d8Nitrite Concentration (µM)
Vehicle Control (0 µM)1.2 ± 0.3
1 µM3.5 ± 0.5
10 µM12.8 ± 1.1
50 µM25.1 ± 2.4
100 µM30.4 ± 2.9

Table 2: Representative Time-Course Data for cGMP Accumulation Cells were treated with 50 µM this compound. Data are mean ± SD, n=3.

Time PointcGMP Concentration (pmol/mg protein)
0 hours5.2 ± 0.8
1 hour28.6 ± 3.1
4 hours45.3 ± 4.5
12 hours20.1 ± 2.7
24 hours10.5 ± 1.5

Signaling Pathway Visualization

The release of NO from this compound and its subsequent action on the canonical sGC-cGMP pathway is a key mechanism.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm compound 1,4-Butanediol mononitrate-d8 enzymes Bioactivation (e.g., CYPs) compound->enzymes no Nitric Oxide (NO) enzymes->no Releases sgc_inactive sGC (inactive) no->sgc_inactive Activates sgc_active sGC (active) sgc_inactive->sgc_active gtp GTP cgmp cGMP gtp->cgmp Catalyzes sGC (active) pkg PKG cgmp->pkg Activates response Cellular Response (e.g., Vasodilation) pkg->response Phosphorylates Substrates

Caption: Bioactivation and signaling pathway of 1,4-Butanediol mononitrate.

"}

References

Application Notes and Protocols for 1,4-Butanediol mononitrate-d8 as a Tracer in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies.[1][2][3] The use of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H or D), allows researchers to differentiate between the administered drug and its endogenous analogs, as well as to trace the metabolic fate of the drug with high precision and sensitivity using mass spectrometry.[3][4][5] 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8) is a deuterated analog of 1,4-butanediol mononitrate (BDMN) and serves as an invaluable tracer for studying the metabolism of drugs that release BDMN as a metabolite. A key example of such a therapeutic agent is latanoprostene bunod, an intraocular pressure-lowering drug used in the treatment of glaucoma, which metabolizes into latanoprost (B1674536) acid and BDMN.[6] The BDMN is further metabolized to 1,4-butanediol and nitric oxide.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the use of BDM-d8 as a tracer in preclinical and clinical drug metabolism studies.

Application Notes

1. Elucidation of Metabolic Pathways:

The primary application of BDM-d8 is to trace the metabolic pathway of the BDMN moiety of a parent drug. Following administration, the metabolic conversion of BDM-d8 can be monitored, allowing for the unequivocal identification of its downstream metabolites. The deuterium label provides a distinct mass shift in mass spectrometric analysis, enabling clear differentiation from endogenous compounds. The metabolic cascade of BDMN involves its conversion to 1,4-butanediol, which is then oxidized to succinic acid and enters the tricarboxylic acid (TCA) cycle.[7]

2. Pharmacokinetic (PK) Studies:

BDM-d8 is an essential tool for accurately quantifying the pharmacokinetic profile of the BDMN released from a parent drug. By using a known amount of the deuterated tracer, researchers can perform isotope dilution mass spectrometry for precise quantification of the non-labeled BDMN and its metabolites in various biological matrices such as plasma, urine, and tissues. This approach overcomes issues of ion suppression and matrix effects often encountered in bioanalytical methods.[3]

3. Bioavailability Assessment:

Co-administration of a deuterated and non-deuterated version of a drug (a "microdosing" approach) can be used to determine absolute bioavailability.[4] In the context of a drug releasing BDMN, administering a formulation containing the parent drug and a tracer amount of the parent drug synthesized with a BDM-d8 moiety allows for the simultaneous measurement of both forms in circulation, providing a robust assessment of bioavailability.

4. In Vitro Metabolism Studies:

BDM-d8 can be used in in vitro systems, such as human liver microsomes or hepatocytes, to investigate the enzymes responsible for the metabolism of BDMN.[8] For instance, studies have shown that alcohol dehydrogenase is involved in the conversion of 1,4-butanediol to γ-hydroxybutyric acid (GHB).[8] Using BDM-d8 allows for precise measurement of metabolite formation in these controlled environments.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of the 1,4-butanediol mononitrate moiety of a novel investigational drug using BDM-d8 as a tracer.

Materials:

  • Investigational drug (e.g., a prodrug that releases BDMN)

  • 1,4-Butanediol mononitrate-d8 (BDM-d8)

  • Male Sprague-Dawley rats (n=6 per group)

  • Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Sample storage freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Dosing Solution Preparation: Prepare a dosing solution containing the investigational drug and a spike of BDM-d8 at a known concentration.

  • Animal Dosing: Administer the dosing solution to the rats via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for the concentrations of the parent drug, BDMN, and BDM-d8 using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both the non-deuterated and deuterated species.

Protocol 2: Bioanalytical Method for Quantification of BDMN and BDM-d8 in Plasma

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of BDMN and BDM-d8 in plasma.

Materials:

  • LC-MS/MS system (e.g., Sciex Triple Quadrupole)

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile (B52724) with 0.1% formic acid)

  • Internal standard (e.g., a structural analog of BDMN)

  • Plasma samples from the PK study

  • Calibration standards and quality control (QC) samples

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QC samples on ice.

    • To 50 µL of each sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Use a gradient elution to separate the analytes.

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific for BDMN, BDM-d8, and the internal standard.

  • Data Processing:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio of BDMN to the internal standard against the nominal concentration.

    • Quantify the concentration of BDMN and BDM-d8 in the unknown samples using the calibration curve.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of BDMN and BDM-d8 in Rat Plasma

ParameterBDMN (non-labeled)BDM-d8 (tracer)
Cmax (ng/mL) 45.8 ± 12.35.2 ± 1.1
Tmax (hr) 0.5 ± 0.10.5 ± 0.1
AUC (0-t) (ng*hr/mL) 120.4 ± 25.613.5 ± 2.9
t1/2 (hr) 1.8 ± 0.41.9 ± 0.5

Table 2: LC-MS/MS MRM Transitions for Analyte Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)
BDMN 136.173.1
BDM-d8 144.181.1
Internal Standard 150.187.1

Visualizations

metabolic_pathway PD Parent Drug (e.g., Latanoprostene Bunod) BDMN_d8 This compound (Tracer) PD->BDMN_d8 Metabolism BD_d8 1,4-Butanediol-d8 BDMN_d8->BD_d8 Reduction SA_d8 Succinic Acid-d8 BD_d8->SA_d8 Oxidation TCA TCA Cycle SA_d8->TCA

Caption: Metabolic pathway of the this compound tracer.

experimental_workflow Dosing Dosing of Parent Drug + BDM-d8 Tracer Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Plasma Sample Extraction Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Analytes LCMS->Quant PK Pharmacokinetic Modeling Quant->PK

Caption: Experimental workflow for a pharmacokinetic study using BDM-d8.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 1,4-Butanediol mononitrate-d8 (BDMN-d8) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1,4-Butanediol mononitrate-d8 (BDMN-d8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating matrix effects during experimental analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when quantifying BDMN-d8 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my BDMN-d8 analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of BDMN-d8.[1][2] In bioanalysis, common sources of matrix effects include salts, lipids, and endogenous metabolites present in plasma, urine, or tissue samples.[1][3] For BDMN-d8, this can lead to poor reproducibility, decreased sensitivity, and inaccurate pharmacokinetic data.

Q2: I am observing significant variability in my BDMN-d8 quantification between different sample lots. What could be the cause?

A2: This phenomenon is known as the relative matrix effect and arises from differences in the composition of the biological matrix between individual samples or batches. To mitigate this, it is crucial to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte and experiences similar matrix effects. Since BDMN-d8 is already a deuterated standard, you would ideally use a further labeled version (e.g., ¹³C or ¹⁵N labeled BDMN) as an internal standard. If that is not available, a structurally similar deuterated compound may be used, but its ability to compensate for matrix effects must be thoroughly validated.

Q3: My BDMN-d8 signal is lower than expected in spiked samples compared to a neat solution. What troubleshooting steps can I take?

A3: A lower signal in the matrix suggests ion suppression. Here are several strategies to troubleshoot this issue:

  • Improve Sample Preparation: Enhance your sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation (PPT).

  • Optimize Chromatography: Modify your liquid chromatography (LC) method to achieve better separation between BDMN-d8 and co-eluting matrix components. This can involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of BDMN-d8.

  • Change Ionization Source: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if your analyte is compatible, as APCI is generally less susceptible to ion suppression.[3]

Q4: Can the choice of anticoagulant in my plasma samples affect the analysis of BDMN-d8?

A4: Yes, the choice of anticoagulant can influence matrix effects. For instance, lithium heparin has been reported to cause matrix-related irreproducibility in some LC-MS/MS methods.[4] It is advisable to test different anticoagulants (e.g., EDTA, citrate) during method development to identify the one that results in the least interference for your specific assay.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in BDMN-d8 analysis.

Problem 1: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Recommended Action
Column Contamination Flush the column with a strong solvent (e.g., isopropanol, acetonitrile/water with high organic content). If the problem persists, replace the column.
Inadequate Mobile Phase Ensure the mobile phase is properly prepared, degassed, and of high purity. Check for precipitation.
Sample Solvent Incompatibility The sample solvent should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Column Overload Reduce the injection volume or the concentration of the sample.
Problem 2: Inconsistent or Low Analyte Recovery
Possible Cause Recommended Action
Inefficient Extraction Optimize the sample preparation method. For liquid-liquid extraction (LLE), test different organic solvents. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents.
Analyte Instability BDMN-d8, being a nitrate (B79036) ester, may be susceptible to degradation. Assess its stability in the biological matrix and during all sample processing steps. Consider adding stabilizers if necessary.
Adsorption to Labware Use low-adsorption vials and pipette tips. Silanized glassware can also minimize losses.
Problem 3: High Background Noise or Interferences
Possible Cause Recommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler. Inject blank samples between high-concentration samples to check for carryover.
Interfering Endogenous Compounds Improve chromatographic separation to resolve the analyte peak from interferences. A more selective mass spectrometry method, such as Multiple Reaction Monitoring (MRM), can also help.

Experimental Protocols

Below are example methodologies for sample preparation and LC-MS/MS analysis that can be adapted for BDMN-d8.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters
Parameter Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition To be determined empirically for BDMN-d8
Collision Energy To be optimized

Note: The specific MRM transition and collision energy for BDMN-d8 need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Visualizations

Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Investigation & Resolution cluster_2 Validation Start Poor Reproducibility or Inaccurate Quantification CheckIS Check Internal Standard Performance Start->CheckIS PostColumn Perform Post-Column Infusion Experiment Start->PostColumn SamplePrep Optimize Sample Preparation CheckIS->SamplePrep IS not tracking? IonSource Consider Alternative Ionization Source CheckIS->IonSource IS tracking well? Chromo Optimize Chromatography PostColumn->Chromo Ion Suppression/Enhancement at Analyte RT? Dilution Test Sample Dilution PostColumn->Dilution Validation Re-validate Method SamplePrep->Validation Chromo->Validation Dilution->Validation IonSource->Validation

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

Signaling Pathway of Matrix Effects in LC-MS

MatrixEffectPathway cluster_LC Liquid Chromatography cluster_ESI Electrospray Ionization Source cluster_MS Mass Spectrometer Analyte BDMN-d8 Elution LC Eluent Analyte->Elution Matrix Co-eluting Matrix Components Matrix->Elution Droplet Charged Droplets Matrix->Droplet Competition for charge & surface area GasPhase Gas Phase Ions Matrix->GasPhase Inhibition of ion release Elution->Droplet Nebulization & Charging Droplet->GasPhase Solvent Evaporation Detector Detector Signal GasPhase->Detector Mass Analysis

Caption: The mechanism of matrix effects during the LC-MS process.

References

Improving peak resolution for 1,4-Butanediol mononitrate-d8 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 1,4-Butanediol (B3395766) mononitrate-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your analytical methods and achieve superior peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (1,4-Butanediol mononitrate-d8) elute at a slightly different retention time than the non-deuterated analyte?

This phenomenon is known as the "chromatographic isotope effect" and is an expected behavior. It arises from the subtle physicochemical differences between the deuterated and non-deuterated molecules. The carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated compound being slightly less retentive on the non-polar stationary phase, often resulting in a slightly earlier elution compared to its non-deuterated counterpart.[1][2][3]

Q2: I am observing significant peak tailing with this compound. What are the potential causes and solutions?

Peak tailing is a common issue in chromatography and can be caused by several factors, especially when analyzing polar compounds like nitrate (B79036) esters.[4][5][6]

  • Secondary Interactions: The primary cause is often secondary interactions between the analyte and active sites on the column, such as free silanol (B1196071) groups on a silica-based stationary phase. Basic compounds, in particular, can interact strongly with these acidic silanol groups.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[5]

  • Column Degradation: Over time, the column's stationary phase can degrade, exposing more active sites and leading to increased tailing. A void at the column inlet can also cause peak distortion.[5][7]

Solutions:

  • Mobile Phase Modification: Operate at a lower pH (e.g., adding a small amount of formic or acetic acid) to suppress the ionization of silanol groups.[6]

  • Use a Highly Deactivated Column: Employ an end-capped column where the residual silanol groups have been chemically deactivated.[6]

  • Reduce Sample Concentration: Dilute your sample to see if the peak shape improves.[5]

  • Column Flushing and Replacement: If you suspect column contamination or degradation, flush the column according to the manufacturer's instructions or replace it with a new one.[5][8]

Q3: My peaks for this compound are broad. How can I improve their sharpness?

Broad peaks can result in poor resolution and reduced sensitivity. Here are some common causes and solutions:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening.

  • Inappropriate Flow Rate: The flow rate of the mobile phase affects peak width. Each column has an optimal flow rate for maximum efficiency.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9]

Solutions:

  • Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the components of your chromatography system.

  • Optimize Flow Rate: Perform a flow rate optimization study to find the optimal linear velocity for your column.

  • Solvent Matching: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.

Q4: I'm observing split peaks for my analyte. What could be the issue?

Split peaks can be a frustrating problem, often pointing to an issue at the head of the column or during sample introduction.

  • Partially Blocked Frit: The inlet frit of the column can become partially clogged with particulate matter from the sample or the system.[7]

  • Column Void: A void or channel may have formed in the packing material at the column inlet.[8]

  • Injection Solvent Effects: Injecting a large volume of a strong solvent can cause the sample band to distort as it enters the column.

Solutions:

  • Sample Filtration: Always filter your samples before injection to remove particulates.

  • In-line Filter: Use an in-line filter before the analytical column to protect it from system-generated particles.

  • Column Maintenance: If a void is suspected, you can try reversing and flushing the column (if the manufacturer allows). However, replacement is often the best solution.

  • Injection Volume and Solvent: Reduce the injection volume or dissolve the sample in a weaker solvent.

Troubleshooting Guides

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common chromatographic issues.

A Problem Observed: Poor Peak Resolution, Tailing, Broadening, or Split Peaks B Check System Pressure A->B C Pressure Normal? B->C D High Pressure: Check for blockages (frit, tubing, column) C->D No, High E Low Pressure: Check for leaks (fittings, pump seals) C->E No, Low F Examine Peak Shape C->F Yes G All Peaks Affected? F->G H Yes: Problem is likely system-wide (e.g., mobile phase, detector, column inlet) G->H Yes I No (Specific Peaks): Problem is likely analyte-specific (e.g., secondary interactions) G->I No J Review Method Parameters H->J K Optimize Mobile Phase (pH, composition) I->K L Optimize Temperature J->L M Check Column Health K->M L->M N Flush or Replace Column M->N

Caption: A logical workflow for troubleshooting chromatographic problems.

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following protocols for the related compound 1,4-Butanediol can be used as a starting point for method development.

Gas Chromatography (GC) Method Development Starting Point

This method is adapted from established procedures for 1,4-Butanediol.[10][11]

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-1, 30 m x 0.53 mm I.D., 2.65 µm film thickness (or equivalent non-polar column).[10]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 250 °C.

    • Final Hold: 10 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Method Development Starting Point

This method is based on the analysis of 1,4-Butanediol and can be adapted for the mononitrate.[10][12]

Instrumentation: HPLC system with a Refractive Index Detector (RID) or a UV detector (if the mononitrate has sufficient chromophore). For higher sensitivity and specificity, an LC-MS/MS system is recommended.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

The following tables provide hypothetical data for different chromatographic conditions to illustrate how method parameters can affect peak resolution. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical GC-FID Data for this compound

ParameterMethod AMethod B (Optimized)
Oven Program Isothermal @ 150°C60°C (2 min) to 250°C @ 20°C/min
Retention Time (min) 5.28.7
Peak Width (sec) 158
Tailing Factor 1.81.2
Resolution (from nearest impurity) 1.32.1

Table 2: Hypothetical HPLC-UV Data for this compound

ParameterMethod CMethod D (Optimized)
Mobile Phase 50:50 Acetonitrile:WaterGradient with 0.1% Formic Acid
Retention Time (min) 3.16.4
Peak Width (sec) 126
Asymmetry Factor 1.91.1
Resolution (from nearest impurity) 1.12.5

Signaling Pathways and Logical Relationships

Troubleshooting Peak Tailing

The following diagram illustrates the decision-making process for addressing peak tailing.

A Peak Tailing Observed (Asymmetry > 1.2) B Reduce Sample Concentration A->B C Tailing Improved? B->C D Yes: Issue was column overload. Continue with lower concentration. C->D Yes E No: Investigate Secondary Interactions C->E No F Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) E->F G Tailing Improved? F->G H Yes: Silanol interactions were the cause. Adopt new mobile phase. G->H Yes I No: Consider Column Health G->I No J Use End-Capped Column or Replace Existing Column I->J K Problem Resolved J->K

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Mass Spectrometry Analysis of 1,4-Butanediol Mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of 1,4-Butanediol mononitrate-d8 (BDMN-d8) in mass spectrometry.

Troubleshooting Guides

This section offers solutions to common issues encountered during the LC-MS/MS analysis of BDMN-d8, focusing on the challenges posed by ion suppression.

Q1: My BDMN-d8 signal is significantly lower in biological samples compared to clean standards. What is the likely cause?

A1: A significant decrease in signal intensity for BDMN-d8 in a biological matrix compared to a neat solution is a classic sign of ion suppression. This phenomenon occurs when co-eluting endogenous or exogenous components in the sample interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2] Common culprits include salts, phospholipids (B1166683), proteins, and mobile phase additives.[3]

Q2: I am using a deuterated internal standard (BDMN-d8), but I'm still seeing poor accuracy and precision. Why isn't it compensating for the matrix effects?

A2: While deuterated internal standards are the gold standard for correcting matrix effects, they may not always provide perfect compensation.[4] A phenomenon known as the "isotope effect" can cause a slight difference in retention time between the analyte (1,4-Butanediol mononitrate) and its deuterated internal standard (BDMN-d8).[4] If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[4]

Q3: How can I confirm that ion suppression is affecting my BDMN-d8 analysis?

A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[5][6] This technique involves infusing a constant flow of a BDMN-d8 standard into the mass spectrometer post-column while injecting a blank matrix extract. A drop in the baseline signal indicates the retention times at which co-eluting matrix components are causing ion suppression.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of LC-MS/MS?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as BDMN-d8, is reduced by the presence of other co-eluting molecules in the sample.[1][7] This competition for ionization in the MS source leads to a lower signal for the analyte of interest, which can result in underestimation of its concentration, reduced sensitivity, and poor reproducibility.[2]

Q2: What are the most common sources of ion suppression in bioanalysis?

A2: In biological matrices like plasma or urine, the most common sources of ion suppression are endogenous compounds such as salts, phospholipids, and proteins.[3] Exogenous contaminants introduced during sample collection or preparation, like plasticizers from collection tubes or detergents, can also contribute significantly.[1]

Q3: How can I minimize ion suppression during my sample preparation?

A3: Effective sample preparation is crucial for minimizing ion suppression. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS/MS analysis.[8] Protein precipitation is a simpler method but is generally less effective at removing phospholipids and other small molecule interferences.[5]

Q4: Can changing my chromatographic conditions help reduce ion suppression?

A4: Yes, optimizing your chromatographic method can significantly mitigate ion suppression. By improving the separation of BDMN-d8 from co-eluting matrix components, you can ensure that your analyte elutes in a region with minimal ion suppression.[1] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

Q5: Are there any software-based approaches to correct for ion suppression?

A5: While not a replacement for good sample preparation and chromatography, some data analysis strategies can help to compensate for ion suppression. Normalization using a suitable internal standard, like BDMN-d8, is the most common and effective approach.[4] Advanced calibration techniques, such as matrix-matched calibration curves, can also improve accuracy in the presence of matrix effects.

Data Presentation

ParameterValueInterpretation
Matrix Effect (%) 102.0%A value close to 100% indicates minimal ion suppression or enhancement for 5-ISMN in the tested plasma matrix after sample preparation.[9][10]
Extraction Recovery (%) 87.0%This indicates that the liquid-liquid extraction method used was effective in recovering a high percentage of the 5-ISMN from the plasma sample.[9][10]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To identify the retention time regions in the chromatographic run where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector and necessary tubing

  • Standard solution of this compound (in a solvent compatible with the mobile phase)

  • Blank matrix extract (e.g., plasma, urine processed without the analyte)

  • Reconstitution solvent (mobile phase)

Methodology:

  • Prepare a standard solution of BDMN-d8 at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the LC system with the analytical column and mobile phases intended for the analysis.

  • Connect the outlet of the LC column to a T-connector.

  • Connect the syringe pump containing the BDMN-d8 standard solution to the second port of the T-connector.

  • Connect the third port of the T-connector to the mass spectrometer's ion source.

  • Begin the LC gradient and, once the system is equilibrated, start the syringe pump to infuse the BDMN-d8 standard at a low, constant flow rate (e.g., 10-20 µL/min). This will establish a stable baseline signal for BDMN-d8.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the BDMN-d8 signal throughout the chromatographic run. Any significant and reproducible dip in the baseline indicates a region of ion suppression.

  • Inject a sample of the reconstitution solvent as a control to ensure that the observed suppression is from the matrix and not the solvent.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove interfering matrix components from plasma samples prior to LC-MS/MS analysis of BDMN-d8.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE vacuum manifold or positive pressure processor

  • Plasma sample containing BDMN-d8

  • Methanol (B129727) (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Washing solution (e.g., 5% methanol in water)

  • Nitrogen evaporator

Methodology:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry out.

  • Loading: Load the plasma sample (e.g., 0.5 mL) onto the SPE cartridge. Apply a slow and steady flow to ensure proper binding of the analyte.

  • Washing: Pass 1 mL of the washing solution through the cartridge to remove hydrophilic interferences and salts.

  • Elution: Elute the BDMN-d8 from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Troubleshooting_Ion_Suppression Start Low Analyte Signal in Matrix Check_IS Check Internal Standard Performance Start->Check_IS IS_OK IS Performance Acceptable? Check_IS->IS_OK IS_Not_OK Investigate IS: Purity, Stability, Concentration IS_OK->IS_Not_OK No Post_Column_Infusion Perform Post-Column Infusion Experiment IS_OK->Post_Column_Infusion Yes Suppression_Zone Ion Suppression Zone Identified? Post_Column_Infusion->Suppression_Zone No_Suppression Investigate Other Causes (e.g., Sample Degradation) Suppression_Zone->No_Suppression No Optimize_Chroma Optimize Chromatography Suppression_Zone->Optimize_Chroma Yes Chroma_Success Co-elution with Suppression Zone Avoided? Optimize_Chroma->Chroma_Success Improve_Sample_Prep Improve Sample Preparation Sample_Prep_Success Sufficient Matrix Component Removal? Improve_Sample_Prep->Sample_Prep_Success Chroma_Success->Improve_Sample_Prep No Analysis Re-analyze Samples Chroma_Success->Analysis Yes Sample_Prep_Success->Optimize_Chroma No Sample_Prep_Success->Analysis Yes

Caption: Troubleshooting workflow for ion suppression in mass spectrometry.

Post_Column_Infusion_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Column LC Column Blank_Injection Inject Blank Matrix Extract T_Connector T-Connector Blank_Injection->T_Connector Syringe_Pump Syringe Pump with BDMN-d8 Standard Syringe_Pump->T_Connector MS Mass Spectrometer T_Connector->MS Data_Analysis Data Analysis: Monitor BDMN-d8 Signal MS->Data_Analysis Result Identify Dips in Baseline (Ion Suppression Zones) Data_Analysis->Result

Caption: Experimental workflow for a post-column infusion experiment.

References

Purity issues and purification of 1,4-Butanediol mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Butanediol (B3395766) mononitrate-d8.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and analysis of 1,4-Butanediol mononitrate-d8.

Question: My final product shows low purity after synthesis. What are the likely impurities and how can I remove them?

Answer: The most common impurities in the synthesis of this compound are the unreacted starting material, 1,4-Butanediol-d8, and the over-nitrated product, 1,4-Butanediol dinitrate-d8. A patented purification process for the non-deuterated analogue involves a selective liquid-liquid extraction which can be adapted for the deuterated version.[1] This process separates the mononitrate from the dinitrate and the unreacted diol.[1]

A typical reaction mixture may contain 1,4-Butanediol mononitrate, 1,4-Butanediol dinitrate, and unreacted 1,4-Butanediol.[1] The purification process involves the following steps:

  • Extraction of the mononitrate from an organic solution into water.

  • Subsequent extraction of the mononitrate from the aqueous solution into a fresh water-immiscible organic solvent.[1]

This procedure can yield 1,4-Butanediol mononitrate with a purity exceeding 99%.[1]

Question: I am observing unexpected peaks in my analytical chromatogram (GC/LC). What could be the cause?

Answer: Unexpected peaks can arise from several sources:

  • Residual Solvents: Solvents used in the synthesis or purification process (e.g., dichloromethane) may be present in the final product.

  • Side-products: Besides the dinitrate and unreacted diol, other side-products could form depending on the reaction conditions.

  • Degradation: 1,4-Butanediol mononitrate may be susceptible to degradation under certain conditions (e.g., high temperatures, presence of acids or bases).

  • Isotopic Impurities: Incomplete deuteration of the starting material can lead to the presence of partially deuterated or non-deuterated species. Mass spectrometry is the best tool to investigate this.

To identify the unknown peaks, techniques like GC-MS or LC-MS are recommended for their ability to provide molecular weight information.

Question: My NMR spectrum looks complex, and I'm having trouble with interpretation. What should I consider?

Answer: For deuterated compounds like this compound, 1H NMR spectra should show a significant reduction in proton signals. Any residual proton signals could indicate incomplete deuteration. For structural confirmation, 13C and 15N NMR can be valuable. Deuterium (2H) NMR can also be used to confirm the positions of deuteration.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should be concerned about with this compound?

A1: The primary impurities are typically 1,4-Butanediol-d8 (unreacted starting material) and 1,4-Butanediol dinitrate-d8 (over-nitration product).[1]

Q2: What is the recommended method for purifying this compound?

A2: A selective liquid-liquid extraction is a highly effective method. This involves extracting the mononitrate from a water-immiscible organic solvent into water, and then back-extracting it into a fresh organic solvent.[1]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine chemical purity and quantify impurities.

  • Mass Spectrometry (MS) to confirm the molecular weight and the degree of deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2H) to confirm the chemical structure and isotopic labeling.

Q4: How should I store this compound to ensure its stability?

Data Presentation

Table 1: Typical Impurity Profile of Crude 1,4-Butanediol Mononitrate

CompoundTypical Concentration in Crude Mixture
1,4-Butanediol mononitrateMain Product
1,4-Butanediol dinitrateSignificant Impurity[1]
1,4-ButanediolMinor to Significant Impurity[1]

Table 2: Purity of 1,4-Butanediol Mononitrate After Purification

Purification MethodAchievable PurityReference
Selective Liquid-Liquid Extraction> 99%[1]

Experimental Protocols

Protocol 1: Purification of this compound by Selective Liquid-Liquid Extraction

This protocol is adapted from a patented method for the purification of the non-deuterated analog.[1]

Objective: To separate this compound from 1,4-Butanediol dinitrate-d8 and unreacted 1,4-Butanediol-d8.

Materials:

  • Crude this compound in a water-immiscible organic solvent (e.g., dichloromethane).

  • Deionized water.

  • Fresh water-immiscible organic solvent (e.g., dichloromethane).

  • Separatory funnels.

  • Rotary evaporator.

Procedure:

  • Step a) Extraction into Water:

    • Place the organic solution containing the crude this compound into a separatory funnel.

    • Add an equal volume of deionized water.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The aqueous layer will contain the this compound, while the dinitrate will preferentially remain in the organic layer.

    • Collect the aqueous layer.

  • Step b) Extraction back into Organic Solvent:

    • Place the collected aqueous solution into a clean separatory funnel.

    • Add an equal volume of fresh water-immiscible organic solvent.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate. The purified this compound will now be in the organic layer.

    • Collect the organic layer.

  • Step c) (Optional) Washing:

    • The aqueous solution from step a) can be washed with the same type of organic solvent used in step b) to recover any remaining mononitrate before proceeding to step b).[1]

  • Solvent Removal:

    • Dry the final organic solution over an appropriate drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound.

Expected Outcome: This process is capable of producing 1,4-Butanediol mononitrate with a purity of over 99%.[1]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the chemical purity of this compound and quantify impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or mid-polarity column).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

Procedure:

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

Purification_Workflow Crude Crude Product (in Organic Solvent) Extraction1 Step a: Water Extraction Crude->Extraction1 AqueousPhase1 Aqueous Phase (Contains Mononitrate) Extraction1->AqueousPhase1 Aqueous Layer OrganicPhase1 Organic Phase (Contains Dinitrate) Extraction1->OrganicPhase1 Organic Layer Extraction2 Step b: Organic Solvent Extraction AqueousPhase1->Extraction2 Waste1 Waste (Dinitrate) OrganicPhase1->Waste1 AqueousPhase2 Aqueous Phase (Residual Impurities) Extraction2->AqueousPhase2 Aqueous Layer OrganicPhase2 Organic Phase (Purified Mononitrate) Extraction2->OrganicPhase2 Organic Layer Waste2 Waste (Aqueous) AqueousPhase2->Waste2 SolventRemoval Solvent Removal OrganicPhase2->SolventRemoval PureProduct Pure 1,4-Butanediol mononitrate-d8 SolventRemoval->PureProduct

Caption: Purification workflow for this compound.

Troubleshooting_Purity Start Low Purity Detected CheckImpurities Identify Potential Impurities Start->CheckImpurities Impurity1 1,4-Butanediol-d8 (Unreacted) CheckImpurities->Impurity1 Impurity2 1,4-Butanediol dinitrate-d8 (Over-nitration) CheckImpurities->Impurity2 Impurity3 Other Side-Products/ Degradants CheckImpurities->Impurity3 Purification Select Purification Method Impurity1->Purification Impurity2->Purification Impurity3->Purification Extraction Liquid-Liquid Extraction Purification->Extraction Analysis Analyze Purified Product (GC, LC-MS, NMR) Extraction->Analysis Result Purity > 99%? Analysis->Result Success Experiment Successful Result->Success Yes Failure Re-evaluate Synthesis and Purification Result->Failure No

References

Technical Support Center: Optimizing Injection Volume for 1,4-Butanediol mononitrate-d8 in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the injection volume for 1,4-Butanediol mononitrate-d8 (BDMN-d8) in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in GC-MS?

A1: this compound is the deuterated form of 1,4-Butanediol mononitrate. Deuterated compounds are frequently used as internal standards in GC-MS analysis. Because their chemical properties are nearly identical to their non-deuterated counterparts, they co-elute and experience similar effects during sample preparation and injection.[1][2] However, their higher mass allows them to be distinguished by the mass spectrometer, enabling accurate quantification by correcting for variations in injection volume and instrument response.[1]

Q2: What is a typical starting injection volume for this type of analysis?

A2: For standard capillary GC-MS systems, a typical starting injection volume is 1 µL using a splitless injection mode, which is common for trace analysis.[3][4] However, the optimal volume is highly dependent on the concentration of BDMN-d8 in the sample and the sensitivity of the instrument. It is crucial to perform an injection volume optimization study to find the ideal balance between signal intensity and peak shape.

Q3: How does increasing the injection volume affect my results?

A3: Increasing the injection volume introduces more analyte into the system, which can lead to a stronger signal (larger peak area) and a better signal-to-noise ratio.[3][5] However, injecting too large a volume can overload the GC inlet or the column.[3][6] This can cause distorted peak shapes, such as fronting or tailing, which negatively impact reproducibility and the accuracy of quantification.[3][7]

Q4: What are the signs of column or inlet overload?

A4: The classic symptoms of overload are poor peak shape and shifts in retention time.[7] You may observe peak fronting, where the front slope of the peak is shallower than the back slope, or broad, triangular-shaped peaks.[6][7] In severe cases, retention time may decrease as the injection volume increases.[7]

Troubleshooting Guide

This section addresses common issues encountered when analyzing thermally sensitive or active compounds like organic nitrates.

Problem: I see poor peak shape (tailing) for my BDMN-d8 peak.

Possible CauseRecommended Solution
Active Sites in the Inlet or Column Organic nitrates can be sensitive to active sites (exposed silanols) in the GC pathway. Ensure a deactivated inlet liner is used. If the problem persists, trim 5-10 cm from the front of the column or replace the column with a new, inert one.[8][9]
Improper Column Installation If the column is installed too high or too low in the inlet, it can create dead volumes, leading to peak tailing.[10] Reinstall the column according to the manufacturer's specifications for your instrument.
Thermal Decomposition BDMN-d8 may be thermally labile. An excessively high inlet temperature can cause degradation, which may appear as tailing or the presence of smaller, related peaks.[10][11] Gradually lower the inlet temperature (e.g., in 10-20°C increments) to see if peak shape improves.[11]

Problem: The signal for BDMN-d8 is weak or inconsistent.

Possible CauseRecommended Solution
Insufficient Injection Volume The amount of analyte reaching the detector may be too low. A low injection volume can lead to poor signal intensity.[3] Carefully increase the injection volume in small increments (e.g., 0.2 µL) to see if the signal improves without compromising peak shape.
Leaks in the Injection Port A leak in the septum or fittings will cause a portion of the sample to be lost, leading to variable and low peak areas.[11][12] Replace the septum and check all fittings for tightness. Performing a system leak check is recommended.[11]
Analyte Adsorption Active sites in the system can irreversibly adsorb the analyte, reducing the amount that reaches the detector.[9] Use a deactivated liner and column. Consider preparing samples in a solvent that better matches the polarity of the stationary phase.[6]

Problem: I am observing peak fronting.

Possible CauseRecommended Solution
Column Overload Injecting too much analyte mass onto the column is a primary cause of peak fronting.[6] Dilute the sample or reduce the injection volume.[6][8]
Solvent Mismatch If the sample solvent is not compatible with the column's stationary phase (e.g., injecting a polar solvent on a non-polar column), it can cause peak distortion.[6] If possible, change the sample solvent to one that is more compatible, like hexane (B92381) or ethyl acetate (B1210297) for a standard HP-5MS column.

Quantitative Data Summary

The following table illustrates the hypothetical results of an injection volume optimization experiment. The goal is to find the volume that provides the highest signal-to-noise ratio while maintaining good peak symmetry (Asymmetry Factor close to 1.0).

Injection Volume (µL)Peak Area (Arbitrary Units)Peak Asymmetry FactorSignal-to-Noise (S/N)Observation
0.5150,0001.1250Good peak shape, but lower signal.
1.0325,0001.0580Optimal: Excellent peak shape and strong signal.
1.5480,0001.3750Slight peak tailing begins to appear.
2.0610,0001.8810Significant tailing, indicating overload.
2.5650,000< 0.8 (Fronting)720Severe peak fronting and decreased S/N.

Note: Data are for illustrative purposes only. Actual results will vary based on instrumentation and sample concentration.

Experimental Protocol: Injection Volume Optimization

This protocol provides a systematic approach to determine the optimal injection volume for BDMN-d8.

1. Preparation of Standard:

  • Prepare a working standard of BDMN-d8 in a suitable solvent (e.g., ethyl acetate) at a concentration representative of your samples. A typical concentration for an internal standard is in the mid-range of the calibration curve for the target analytes.[1][2]

2. GC-MS Instrument Setup (Example Conditions):

  • Inlet: Splitless mode

  • Inlet Temperature: Start at 200°C (Note: Organic nitrates can be thermally labile; this may need to be optimized downward).[11][13]

  • Liner: Deactivated, single-taper splitless liner.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

  • MS Transfer Line: 250°C

  • Ion Source: 230°C

  • MS Mode: Selected Ion Monitoring (SIM) using appropriate quantifier and qualifier ions for BDMN-d8.

3. Experimental Sequence:

  • Set up a sequence in your data acquisition software to inject the same standard multiple times with varying injection volumes.

  • Perform triplicate injections at each volume to ensure reproducibility.

  • Suggested Volumes: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL.

4. Data Analysis:

  • For each injection, integrate the BDMN-d8 peak.

  • Record the peak area, peak asymmetry factor, and signal-to-noise ratio.

  • Plot these values against the injection volume.

  • The optimal injection volume is the one that provides the highest signal without significant peak distortion (Asymmetry Factor typically between 0.9 and 1.3).

Visual Workflow Guides

The following diagrams illustrate key decision-making and experimental workflows.

G cluster_0 Troubleshooting Workflow: Poor Peak Shape start Problem: Poor Peak Shape q1 Is Peak Tailing or Fronting? start->q1 tailing Tailing Peak (As > 1.2) q1->tailing Tailing fronting Fronting Peak (As < 0.9) q1->fronting Fronting cause_tail Potential Causes: - Active Sites - Thermal Degradation - Column Contamination tailing->cause_tail cause_front Potential Causes: - Column Overload - Solvent Mismatch fronting->cause_front sol_tail Solutions: 1. Use Deactivated Liner 2. Lower Inlet Temperature 3. Trim/Replace Column cause_tail->sol_tail sol_front Solutions: 1. Reduce Injection Volume 2. Dilute Sample cause_front->sol_front

Caption: A troubleshooting workflow for diagnosing poor peak shapes.

G cluster_1 Injection Volume Optimization Workflow prep 1. Prepare BDMN-d8 Working Standard setup 2. Set GC-MS Instrument Parameters prep->setup sequence 3. Create Injection Sequence (e.g., 0.5 to 2.5 µL) setup->sequence run 4. Run Sequence with Replicate Injections sequence->run analyze 5. Analyze Data: - Peak Area - Asymmetry - S/N Ratio run->analyze evaluate 6. Evaluate Results & Select Optimal Volume analyze->evaluate

Caption: Experimental workflow for optimizing GC-MS injection volume.

References

Calibration curve issues with 1,4-Butanediol mononitrate-d8 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Butanediol (B3395766) mononitrate-d8 (BDM-d8) as an internal standard in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using 1,4-Butanediol mononitrate-d8 as an internal standard?

A1: The primary challenges encountered with BDM-d8 are similar to those seen with other deuterated internal standards and include:

  • Isotopic Exchange: Loss of deuterium (B1214612) atoms from the internal standard and their replacement with hydrogen from the surrounding environment.

  • Chromatographic Shift: A difference in retention time between the analyte (1,4-Butanediol mononitrate) and the deuterated internal standard (BDM-d8).

  • Differential Matrix Effects: The analyte and the internal standard experience varying degrees of ion suppression or enhancement from components in the sample matrix.

  • Purity of the Internal Standard: The presence of unlabeled 1,4-Butanediol mononitrate in the BDM-d8 standard can lead to inaccurate measurements, especially at low analyte concentrations.

Q2: My calibration curve is non-linear. What could be the cause when using BDM-d8?

A2: Non-linearity in your calibration curve can stem from several factors related to the internal standard. A common reason is the isotopic purity of the BDM-d8. If the internal standard contains a significant amount of the unlabeled analyte, it can artificially inflate the response at lower concentrations, leading to a curve that plateaus at higher concentrations. Another potential cause is differential matrix effects, where the analyte and internal standard are not affected by the matrix in the same way across the concentration range.

Q3: I am observing a drift in the internal standard signal throughout my analytical run. What should I investigate?

A3: A drifting internal standard signal can be indicative of several issues. First, assess the stability of BDM-d8 in your sample and autosampler vials over the duration of the analysis. Degradation of the internal standard can lead to a decreasing signal. Another possibility is a change in the chromatographic conditions or mass spectrometer performance over time. Finally, consider the possibility of isotopic exchange, especially if the mobile phase is acidic or basic.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Poor chromatography can significantly impact the accuracy and precision of your results. If you are observing tailing, fronting, or broad peaks for 1,4-Butanediol mononitrate and/or BDM-d8, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase check_column->check_mobile_phase Column OK good_peak Good Peak Shape Achieved check_column->good_peak Replace Column optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient Mobile Phase OK check_mobile_phase->good_peak Prepare Fresh Mobile Phase check_sample Assess Sample Preparation optimize_gradient->check_sample Gradient Optimized optimize_gradient->good_peak Adjust Gradient check_sample->good_peak Sample Prep OK check_sample->good_peak Modify Sample Prep

Caption: A logical workflow for troubleshooting poor peak shape.

Issue 2: Inconsistent Internal Standard Response

Variability in the BDM-d8 signal can lead to poor precision and inaccurate quantification. This guide provides a systematic approach to diagnosing the root cause.

Potential Cause Troubleshooting Steps Expected Outcome
Sample Preparation Inconsistency Review the sample preparation protocol for any steps that could introduce variability in the addition of the internal standard. Ensure accurate and consistent pipetting.Consistent internal standard peak areas across replicate preparations of the same sample.
Internal Standard Stability Prepare fresh BDM-d8 stock and working solutions. Evaluate the stability of the internal standard in the final sample matrix and in the autosampler over time.Stable internal standard response over the course of the analytical run.
Matrix Effects Perform a post-extraction addition experiment to evaluate matrix effects. Analyze samples from different lots of the biological matrix.Consistent internal standard response in the presence and absence of the matrix, indicating minimal matrix effects.
Mass Spectrometer Performance Check the mass spectrometer for any signs of contamination or loss of sensitivity. Perform a system suitability test.Stable and reproducible signal for the internal standard during a system suitability check.
Issue 3: Retention Time Shift Between Analyte and Internal Standard

While deuterated internal standards are expected to co-elute with the analyte, small differences in retention time can occur, leading to differential matrix effects.

Troubleshooting Retention Time Shifts

start Retention Time Shift Observed check_chromatography Review Chromatographic Conditions start->check_chromatography adjust_gradient Adjust Gradient Profile check_chromatography->adjust_gradient Isocratic or Shallow Gradient change_column Try a Different Column check_chromatography->change_column Steep Gradient coelution Co-elution Achieved adjust_gradient->coelution Optimized Gradient change_column->coelution Different Selectivity

Caption: Decision tree for addressing retention time shifts.

Experimental Protocols

Representative LC-MS/MS Method for 1,4-Butanediol Mononitrate Quantification

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add 10 µL of BDM-d8 internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Parameters (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1,4-Butanediol mononitrate: To be determined empirically (e.g., precursor ion [M+H]+ or [M+NH4]+ and a characteristic product ion).

    • This compound: To be determined empirically (e.g., precursor ion [M+H]+ or [M+NH4]+ and a characteristic product ion, with an 8 Da mass shift from the unlabeled analyte).

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Quantitative Data Summary

The following tables provide representative quantitative data from a validated bioanalytical method for Butanediol Mononitrate (BDMN) using its deuterated internal standard.

Table 1: Standard Curve and Quality Control Levels

Sample TypeConcentration (ng/mL)
Standard 1 (LLOQ)0.2
Standard 20.5
Standard 31.0
Standard 45.0
Standard 510.0
Standard 620.0
Standard 740.0
Standard 8 (ULOQ)50.0
QC Low0.6
QC Medium3.75
QC High37.5

Table 2: Hypothetical Matrix Effect and Recovery Data

AnalyteSpiked Concentration (ng/mL)Recovery (%)Matrix Effect (%)
1,4-Butanediol mononitrate1.092.595.2
25.095.196.8
This compound10.093.294.5

Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100 Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100

Signaling Pathway

Metabolism of 1,4-Butanediol Mononitrate

1,4-Butanediol mononitrate is a pro-drug that is metabolized in the body to release 1,4-butanediol and nitric oxide (NO). The subsequent metabolism of 1,4-butanediol involves oxidation to gamma-hydroxybutyric acid (GHB).

BDM 1,4-Butanediol Mononitrate Metabolism Esterases BDM->Metabolism BDO 1,4-Butanediol Metabolism->BDO NO Nitric Oxide (NO) Metabolism->NO ADH Alcohol Dehydrogenase (ADH) BDO->ADH Signaling NO Signaling Pathway NO->Signaling ALDH Aldehyde Dehydrogenase (ALDH) ADH->ALDH GHB Gamma-Hydroxybutyric Acid (GHB) ALDH->GHB

Caption: Metabolic pathway of 1,4-Butanediol Mononitrate.

Minimizing back exchange in deuterated standards like 1,4-Butanediol mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize back exchange in deuterated standards, with a specific focus on 1,4-Butanediol mononitrate-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back exchange and why is it a concern for deuterated standards like this compound?

Isotopic back exchange is an unintended chemical reaction where deuterium (B1214612) (D) atoms on a deuterated internal standard are replaced by hydrogen (H) atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon is a significant issue in quantitative analysis as it compromises the isotopic purity of the standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn can cause an overestimation of the analyte's concentration, ultimately affecting the accuracy and reliability of experimental results.[1][2]

Q2: Which deuterium atoms on this compound are most susceptible to back exchange?

While the deuterium atoms in this compound are generally on carbon atoms, which are more stable than those on heteroatoms (like oxygen or nitrogen), certain positions can still be susceptible under specific conditions.[3][4] Deuterium atoms on carbons adjacent to the nitrate (B79036) group or the hydroxyl group may be more prone to exchange, especially under acidic or basic conditions. It is crucial to source high-quality standards where the deuterium labels are placed on the most stable positions of the molecule.[4]

Q3: What are the primary factors that influence the rate of back exchange?

The rate of back exchange is primarily influenced by several experimental parameters:

  • pH: Back exchange is catalyzed by both acids and bases. The rate is typically at its minimum at a pH of approximately 2.5-3.0.[1][4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][4]

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate the loss of deuterium from the standard.[2][4]

  • Label Position: The position of the deuterium label on the molecule is crucial. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly labile.[3][4]

Q4: How should I store deuterated standards like this compound to ensure long-term stability?

Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[6] For solid forms of this compound, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[7] Solutions should be stored in tightly sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[7][8] It is always best to refer to the manufacturer's certificate of analysis for specific storage instructions.[6]

Troubleshooting Guides

Issue 1: Decreasing signal of the deuterated internal standard (this compound) over an analytical run.

This is a common sign of back exchange occurring in the autosampler.[1]

  • Troubleshooting Steps:

    • Maintain Low Temperature: Ensure the autosampler is kept at a low temperature (e.g., 4°C) to slow down the exchange rate.[1][4]

    • Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[1]

    • Optimize Mobile Phase pH: If compatible with your chromatography, adjust the mobile phase pH to be closer to the point of minimum exchange (around pH 2.5-3.0).[1][4]

    • System Flushing: Thoroughly flush the LC system between runs to remove any residual acidic or basic components that could catalyze back exchange.[1]

Issue 2: Inconsistent or inaccurate quantitative results.

This could be due to differential matrix effects where the analyte and the deuterated standard are affected differently by the sample matrix.[3][9]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure the analyte and this compound are co-eluting.[9]

    • Evaluate Matrix Effects: Quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[9]

    • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic and compensate for matrix effects.[9]

Data Presentation

Table 1: Effect of pH and Temperature on the Back Exchange of a Deuterated Standard (Hypothetical Data)

pHTemperature (°C)Back Exchange (%)
2.54< 1
2.5253
7.045
7.02515
9.0410
9.025> 30

Table 2: Influence of Solvent Composition on the Stability of a Deuterated Standard (Hypothetical Data)

Solvent System (v/v)Storage Time (24h at 25°C)Isotopic Purity (%)
100% Acetonitrile (B52724)24h99.8
50% Acetonitrile / 50% Water24h98.5
100% Methanol24h99.2
50% Methanol / 50% Water24h97.9
100% Water (pH 7)24h95.1

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions of this compound

  • Acclimatization: Before opening, allow the sealed container of the deuterated standard to warm to room temperature to prevent condensation.[6]

  • Inert Atmosphere: If possible, perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon).[6][8]

  • Reconstitution: Reconstitute the solid standard in a high-purity aprotic solvent like acetonitrile to a desired stock concentration (e.g., 1 mg/mL) in a Class A volumetric flask.[6][7]

  • Homogenization: Ensure the standard is completely dissolved by gentle vortexing or sonication.[7]

  • Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (e.g., -20°C).[7]

  • Working Solution Preparation: On the day of the experiment, allow the stock solution to warm to room temperature before preparing working solutions by diluting with the appropriate solvent.[7]

Protocol 2: Assessing the Stability of this compound in the Analytical Matrix

  • Prepare Two Sample Sets:

    • Set A (T=0): Spike a known concentration of this compound into the analytical matrix (e.g., plasma) and immediately process and analyze.

    • Set B (T=X): Spike the same concentration of the standard into the matrix and incubate under conditions that mimic the analytical run (e.g., in the autosampler for the duration of a typical run). Then, process and analyze.

  • Analysis: Analyze both sets of samples using your validated LC-MS/MS method.

  • Data Evaluation: Compare the peak area response of the deuterated standard between Set A and Set B. A significant decrease in the response in Set B may indicate instability or back exchange.[4]

Mandatory Visualization

back_exchange_workflow Workflow to Minimize Back Exchange cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_storage Storage prep_start Start use_aprotic Use Aprotic Solvents (e.g., Acetonitrile) prep_start->use_aprotic control_ph Control pH (ideally 2.5-3.0) use_aprotic->control_ph low_temp_prep Maintain Low Temperature (e.g., on ice) control_ph->low_temp_prep cooled_autosampler Cooled Autosampler (e.g., 4°C) low_temp_prep->cooled_autosampler Transfer to Autosampler rapid_analysis Rapid Analysis/ Short Run Time cooled_autosampler->rapid_analysis ph_mobile_phase Optimized Mobile Phase pH rapid_analysis->ph_mobile_phase storage_conditions Store at Low Temperature (-20°C or colder) protect_light Protect from Light (Amber Vials) storage_conditions->protect_light protect_moisture Protect from Moisture (Desiccator) protect_light->protect_moisture

Caption: Workflow to minimize deuterium back exchange.

troubleshooting_logic Troubleshooting Logic for Deuterated Standard Issues rectangle_node rectangle_node start Inconsistent Results? check_signal Decreasing IS Signal? start->check_signal check_ratio Inconsistent Analyte/IS Ratio? check_signal->check_ratio No back_exchange Potential Back Exchange check_signal->back_exchange Yes matrix_effects Potential Matrix Effects check_ratio->matrix_effects Yes end Issue Resolved/Other Cause check_ratio->end No check_temp Check Autosampler Temp. back_exchange->check_temp check_ph Check Mobile Phase pH check_temp->check_ph check_coelution Verify Co-elution matrix_effects->check_coelution run_matrix_matched Run Matrix-Matched Calibrators check_coelution->run_matrix_matched

Caption: Troubleshooting logic for common issues.

References

Enhancing the ionization efficiency of 1,4-Butanediol mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the ionization efficiency of 1,4-Butanediol mononitrate-d8 (BND-d8) during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for analyzing this compound?

A1: The most common and effective ionization techniques for nitrate (B79036) esters like BND-d8 are Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI).[1] These are considered "soft" ionization methods that minimize fragmentation and are highly compatible with liquid chromatography (LC) systems.[2][3] Both techniques are typically operated in negative ion mode for the analysis of nitrate esters to promote the formation of adduct ions.[4]

Q2: Why is my signal intensity for BND-d8 low in ESI mode?

A2: Low signal intensity in Electrospray Ionization (ESI) can be attributed to several factors. Nitrate esters often do not ionize efficiently on their own.[4] The composition of your mobile phase is critical; the absence of appropriate adduct-forming reagents can lead to poor ionization.[1] Additionally, general LC-MS issues such as sample degradation, improper source settings, or contamination can also suppress the signal.[5]

Q3: What type of ions should I be looking for in the mass spectrum of BND-d8?

A3: In negative ion mode, you should primarily look for adduct ions rather than a deprotonated molecule. Common adducts in ESI include those with nitrate ([M+NO₃]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) if these are present in the mobile phase.[1] In APCI, with the use of chlorinated solvents or additives, chloride adducts ([M+Cl]⁻) are commonly observed.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal Intensity

Q: I am not seeing a strong signal for my BND-d8 standard. What steps can I take to improve it?

A: Low signal intensity is a common problem when analyzing nitrate esters. Follow this troubleshooting workflow to diagnose and resolve the issue.

start Low Signal Intensity for BND-d8 check_ms 1. Verify MS Performance Directly infuse tuning solution. start->check_ms ms_ok MS Performance OK? check_ms->ms_ok ms_fail Troubleshoot Mass Spectrometer (e.g., clean optics, check detector). ms_ok->ms_fail No check_ionization 2. Optimize Ionization Source - Switch to Negative Ion Mode. - Adjust source parameters (gas flow, temp). ms_ok->check_ionization Yes ionization_ok Sufficient Improvement? check_ionization->ionization_ok check_mobile_phase 3. Modify Mobile Phase/Additives - ESI: Add ammonium (B1175870)/sodium salts. - APCI: Add chlorinated solvent/salt. ionization_ok->check_mobile_phase No end_ok Problem Resolved ionization_ok->end_ok Yes mobile_phase_ok Signal Improved? check_mobile_phase->mobile_phase_ok check_lc 4. Investigate LC System - Check for leaks or blockages. - Ensure column integrity. mobile_phase_ok->check_lc No mobile_phase_ok->end_ok Yes end_not_ok Consult Instrument Specialist check_lc->end_not_ok

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Peak Shape (Tailing, Splitting, Broadening)

Q: My chromatographic peaks for BND-d8 are tailing or split. What could be the cause?

A: Poor peak shape can originate from several sources, from the sample solvent to the column itself.

  • Injection Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion. Ensure your sample solvent is the same as or weaker than the initial mobile phase conditions.[6]

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or head, leading to split peaks. A void at the head of the column can also cause peak splitting. Try flushing the column or replacing it if it's old.[6][7]

  • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase. Modifying the mobile phase pH or using a different column chemistry may help.[6]

Issue 3: High Background Noise or Ghost Peaks

Q: I'm observing high background noise or unexpected peaks in my chromatogram. How can I identify the source?

A: High background can mask your analyte signal, while ghost peaks can interfere with integration.

  • Solvent Contamination: Ensure you are using high-purity, LC-MS grade solvents and additives. Contaminants in your mobile phase are a common source of background noise and ghost peaks.[7]

  • Sample Carryover: Residual sample from a previous injection can elute in a later run, causing ghost peaks. Implement a robust needle wash protocol and flush the sample injection system between runs.[7][8]

  • Mobile Phase Additives: While additives are used to enhance ionization, some can contribute to high background if used at excessive concentrations. Use the lowest effective concentration.

Quantitative Data Summary

The choice of ionization technique and mobile phase additives significantly impacts the observed ion intensity. The following tables summarize the expected adduct ions and the relative effectiveness of common additives for enhancing the signal of nitrate esters.

Table 1: Common Adduct Ions for BND-d8 in Negative Ion Mode

Ionization ModeAdditive TypeExpected Adduct IonRelative Intensity
ESIAmmonium/Sodium Salts[M+NO₃]⁻, [M+CH₃COO]⁻+++
ESIPropionic Acid[M+C₂H₅COO]⁻++
APCIChlorinated Agents[M+Cl]⁻+++
APCINone (Air Plasma)[M-H]⁻, [M-NO]⁻+
Relative Intensity Key: + (Low), ++ (Moderate), +++ (High). Data is illustrative based on published findings for nitrate esters.[1][4][9]

Table 2: Recommended Mobile Phase Additive Concentrations

Ionization ModeAdditiveTypical ConcentrationNotes
ESIAmmonium Nitrate1-5 mMEffective for forming nitrate adducts.[1]
ESISodium Nitrite1-5 mMPromotes adduct formation.[1]
APCIChloroform0.1 - 1% v/vAdded post-column to form chloride adducts.[4]
APCIDichloromethane0.1 - 1% v/vUsed as a solvent or post-column additive.[4]
Note: Always optimize additive concentration for your specific instrument and application.

Experimental Protocols

Protocol 1: Analysis of BND-d8 using ESI with Post-Column Infusion

This protocol is designed to enhance the formation of adduct ions in ESI mode.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to the desired working concentration (e.g., 1-100 ng/mL).

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Post-Column Infusion Setup:

    • Prepare an additive solution of 10 mM ammonium nitrate in 50:50 water:acetonitrile.

    • Use a syringe pump to deliver the additive solution at a low flow rate (e.g., 10-20 µL/min).

    • Connect the syringe pump to the LC flow path via a T-junction placed between the column exit and the MS inlet.

  • MS Method (ESI):

    • Ionization Mode: Negative.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Scan Range: m/z 100-250.

    • Target Ion: Monitor for the [M+NO₃]⁻ adduct.

cluster_lc LC System cluster_infusion Post-Column Infusion lc_pump LC Pump (Mobile Phase) injector Autosampler lc_pump->injector column LC Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (Additive Solution) syringe_pump->tee ms Mass Spectrometer (ESI Source) tee->ms

Caption: Experimental workflow for post-column infusion.

Protocol 2: Analysis of BND-d8 using APCI with a Chlorinated Additive

This protocol is suitable for enhancing ionization via chloride adduction in APCI.

  • Sample Preparation:

    • Follow the same procedure as in Protocol 1.

  • LC Method:

    • Use the same LC method as in Protocol 1. However, for APCI, it is also possible to use nonpolar solvents if required.[2]

  • Mobile Phase Modification:

    • Instead of post-column infusion, you can add a chlorinated solvent directly to the mobile phase B bottle.

    • Modified Mobile Phase B: Acetonitrile with 0.1% Chloroform.

    • Caution: Ensure your LC system components (seals, tubing) are compatible with chlorinated solvents.

  • MS Method (APCI):

    • Ionization Mode: Negative.

    • Corona Current: -5 µA.

    • Vaporizer Temperature: 400 °C.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 5 L/min.

    • Nebulizer Pressure: 60 psi.

    • Scan Range: m/z 100-250.

    • Target Ion: Monitor for the [M+Cl]⁻ adduct.

References

Validation & Comparative

Inter-laboratory comparison of 1,4-Butanediol mononitrate-d8 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of analytical methodologies for the precise quantification of 1,4-Butanediol (B3395766) mononitrate-d8, a critical internal standard in various research and drug development applications. The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible results. This document provides a detailed comparison of common chromatographic methods, supported by experimental protocols and visual workflows to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Quantitative Data Comparison

The following table summarizes the key performance parameters of widely used analytical methods applicable to the quantification of 1,4-Butanediol mononitrate-d8. The choice of method will depend on factors such as required sensitivity, sample matrix, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.Separation of volatile compounds with detection based on ionization in a hydrogen flame.
Limit of Quantification (LOQ) ≈ 0.5 mg/kg[1]High sensitivity, method-dependentHigher LOQ compared to MS methods[2]
Linear Range 1.0 – 4.0 mg/mL (for 1,4-Butanediol)[3]Wide, dependent on detectorMethod-dependent
Precision (RSD) < 2.5%[3]Typically < 15%< 2.0%[2]
Selectivity High, based on mass-to-charge ratioHigh, based on mass-to-charge ratioLower than MS, based on retention time
Sample Derivatization May be required to improve volatility[1]Generally not requiredMay be required
Typical Application Broad applicability, high confidence identification.[4]Suitable for non-volatile or thermally labile compounds.Routine analysis and purity assessment.[2][5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS are provided below. These protocols are based on established methods for the analysis of 1,4-Butanediol and can be adapted for its deuterated and nitrated analog.[1][4]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound in various matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample (e.g., plasma, urine, or a dissolved solid), add an appropriate volume of an internal standard solution.

  • Add 2 mL of a suitable organic solvent (e.g., methylene (B1212753) chloride or chloroform).[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for GC-MS analysis.[2]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-1 capillary column (30 m length, 0.53 mm inner diameter, 2.65 µm film thickness) or equivalent.[2]

  • Injector Temperature: 210°C[2]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.[2]

    • Ramp to 250°C at a rate of 20°C/min.[2]

    • Hold at 250°C for 10 minutes.[2]

  • Carrier Gas: Helium at a flow rate of 3.5 mL/min.[2]

  • Injection Volume: 1 µL[2]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI)

    • Detector Temperature: 260°C[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the reconstituted samples.

  • Analyze the calibration standards using the same GC-MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Solvent Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject GC-MS Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Experimental workflow for this compound quantification.

G cluster_methods Analytical Method Comparison cluster_criteria Selection Criteria GCMS GC-MS High Selectivity High Sensitivity Broad Applicability Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High Cost Cost GCMS->Cost Higher SampleType Sample Type GCMS->SampleType Volatile LCMS LC-MS High Sensitivity No Derivatization Needed Good for Non-Volatiles LCMS->Sensitivity High LCMS->Selectivity High LCMS->Cost Higher LCMS->SampleType Non-Volatile GCFID GC-FID Robust Good for Purity Lower Cost GCFID->Sensitivity Moderate GCFID->Selectivity Lower GCFID->Cost Lower GCFID->SampleType Volatile

Comparison of analytical methods for this compound.

References

Validation of a Bioanalytical Method with 1,4-Butanediol Mononitrate-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are fundamental to the successful progression of therapeutic candidates. In pharmacokinetic and toxicokinetic studies, the accurate quantification of drug molecules and their metabolites in biological matrices is critical. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted best practice to ensure the quality of these analytical methods.[1][2][3] This guide provides a comparative overview of bioanalytical method validation, highlighting the advantages of using a deuterated internal standard like 1,4-Butanediol mononitrate-d8 over non-labeled standards.

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[5][6][7][8][9][10] These guidelines outline the key parameters that must be evaluated, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11]

The Critical Role of Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is crucial for correcting variability during sample processing and analysis.[1][2] A SIL-IS, such as this compound, is considered the gold standard because it is chemically identical to the analyte of interest (1,4-Butanediol mononitrate).[1][12] This chemical identity ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, which allows for effective compensation for matrix effects and other sources of analytical variability.[1][3]

Key Advantages of Using a Deuterated Internal Standard:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte response.[1][3]

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly enhance the accuracy and precision of the analytical method.[1][12]

  • Increased Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in experimental conditions.[2]

Comparative Performance Data

To illustrate the superior performance of a deuterated internal standard, the following tables summarize hypothetical but representative validation data for the quantification of 1,4-Butanediol mononitrate using either its deuterated form (this compound) or a structural analog as the internal standard.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV, %)
This compound 1.00 (LLOQ)1.02102.04.5
2.50 (Low QC)2.4598.03.2
50.0 (Mid QC)51.0102.02.5
80.0 (High QC)79.299.02.1
Structural Analog IS 1.00 (LLOQ)1.15115.012.8
2.50 (Low QC)2.70108.09.5
50.0 (Mid QC)47.595.08.2
80.0 (High QC)85.6107.07.5

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data is representative.

Table 2: Matrix Effect and Recovery

Internal Standard TypeMatrix FactorRecovery (%)
This compound 0.98 - 1.0392 ± 4.1
Structural Analog IS 0.85 - 1.1585 ± 9.8

Data is representative.

Experimental Protocols

A typical bioanalytical method for the quantification of 1,4-Butanediol mononitrate in a biological matrix like plasma would involve the following steps:

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or a structural analog) at a fixed concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizations

The following diagrams illustrate the logical workflow of a bioanalytical method validation and the principle of using a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay Selectivity Selectivity Dev->Selectivity Accuracy_Precision Accuracy & Precision Selectivity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Matrix_Effect Matrix Effect Stability->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Analysis Analyze Study Samples Recovery->Analysis

Caption: Workflow of a typical bioanalytical method validation process.

Internal_Standard_Correction cluster_0 Sample Processing cluster_1 Analytical Variability cluster_2 LC-MS/MS Detection cluster_3 Quantification Analyte Analyte (1,4-Butanediol mononitrate) Variability Extraction Loss Matrix Effect Injection Variation Analyte->Variability IS Deuterated IS (this compound) IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response IS_Response IS Response Variability->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of analytical variability correction using a deuterated internal standard.

References

A Comparative Guide to 1,4-Butanediol Mononitrate-d8 vs. its Non-Deuterated Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is crucial. The use of stable isotope-labeled internal standards, particularly deuterated compounds, has become the gold standard in bioanalytical methods for these studies.[1] This guide provides an objective comparison of the expected pharmacokinetic performance of 1,4-Butanediol (B3395766) Mononitrate-d8 against its non-deuterated counterpart, supported by experimental principles and data from analogous compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

While direct comparative PK data for 1,4-butanediol mononitrate and its deuterated form is not publicly available, the effects of deuteration on drug metabolism are well-established. The "deuterium switch" strategy involves replacing hydrogen with deuterium (B1214612) at metabolically vulnerable positions. This can slow down enzymatic metabolism due to the kinetic isotope effect, leading to a more favorable PK profile.[2][3][4]

The following table outlines the expected changes in key pharmacokinetic parameters for 1,4-butanediol mononitrate-d8 compared to the non-deuterated standard, based on findings from studies of other deuterated drugs like deutetrabenazine.[1][2][5]

Pharmacokinetic ParameterNon-Deuterated Standard (Expected)This compound (Predicted)Rationale for Predicted Change
Peak Plasma Concentration (Cmax) LowerHigherSlower metabolism of the deuterated compound can lead to a higher peak concentration of the parent drug.
Time to Peak Concentration (Tmax) UnchangedUnchangedDeuteration typically does not affect the rate of absorption.
Area Under the Curve (AUC) LowerSignificantly HigherReduced metabolic clearance results in greater overall drug exposure.[2]
Elimination Half-life (t½) ShorterLongerSlower metabolism extends the time the drug remains in the body.[1][2]
Metabolic Clearance (CL/F) HigherLowerThe primary benefit of deuteration is a reduction in metabolic clearance.

Metabolic Pathway of 1,4-Butanediol Mononitrate

1,4-Butanediol mononitrate is a prodrug that is rapidly hydrolyzed in the body to form 1,4-butanediol and nitric oxide. The 1,4-butanediol is then metabolized to γ-hydroxybutyric acid (GHB) by alcohol dehydrogenase and aldehyde dehydrogenase.[6]

1,4-Butanediol Mononitrate 1,4-Butanediol Mononitrate 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol Mononitrate->1,4-Butanediol Hydrolysis Nitric Oxide Nitric Oxide 1,4-Butanediol Mononitrate->Nitric Oxide Hydrolysis gamma-Hydroxybutyric Acid (GHB) gamma-Hydroxybutyric Acid (GHB) 1,4-Butanediol->gamma-Hydroxybutyric Acid (GHB) Alcohol & Aldehyde Dehydrogenase

Metabolic conversion of 1,4-butanediol mononitrate.

Experimental Protocols

A robust comparative pharmacokinetic study is essential to quantify the benefits of using a deuterated standard. Below is a detailed methodology for such a study.

Objective: To compare the pharmacokinetic profiles of a non-deuterated 1,4-butanediol mononitrate and its deuterated (d8) analog in a suitable animal model (e.g., Sprague-Dawley rats).

Materials:

  • 1,4-Butanediol mononitrate (non-deuterated standard)

  • This compound

  • Internal Standard (IS): A structurally similar but chromatographically distinct molecule

  • Animal model: Male Sprague-Dawley rats (n=6 per group)

  • Dosing vehicle (e.g., saline)

  • Blood collection supplies (e.g., EDTA tubes)

  • Reagents for sample preparation (e.g., acetonitrile (B52724), formic acid)

  • LC-MS/MS system

Methodology:

  • Animal Dosing:

    • House animals in a controlled environment with a standard diet and water ad libitum.

    • Divide animals into two groups: one receiving the non-deuterated standard and the other receiving the deuterated compound.

    • Administer a single oral dose of the respective compound to each rat.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect samples in EDTA-coated tubes and centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reverse-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution to separate the analyte from endogenous interferences.

      • Flow rate: 0.4 mL/min.

      • Injection volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transitions:

        • 1,4-Butanediol (metabolite): Precursor ion (m/z) -> Product ion (m/z)

        • 1,4-Butanediol-d8 (metabolite): 99 -> 81[7]

        • Internal Standard: To be determined based on the selected IS.

  • Pharmacokinetic Analysis:

    • Calculate the plasma concentrations of the analytes at each time point using a calibration curve.

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) for both the deuterated and non-deuterated compounds.

    • Statistically compare the pharmacokinetic parameters between the two groups.

Experimental Workflow

The following diagram illustrates the workflow for a typical pharmacokinetic study comparing a deuterated and non-deuterated compound.

cluster_preclinical Preclinical Study cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Concentration Calculation Concentration Calculation LC-MS/MS Analysis->Concentration Calculation PK Parameter Calculation PK Parameter Calculation Concentration Calculation->PK Parameter Calculation Statistical Comparison Statistical Comparison PK Parameter Calculation->Statistical Comparison

Workflow for a comparative PK study.

References

Deuterium Isotope Effect of 1,4-Butanediol Mononitrate-d8: A Comparative Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Deuterated standards, such as 1,4-Butanediol mononitrate-d8, are the gold standard for quantitative analysis by mass spectrometry due to their chemical similarity to the analyte. However, the substitution of hydrogen with deuterium (B1214612) can introduce subtle yet measurable differences in physical properties, leading to isotopic effects. This guide outlines these effects, providing expected quantitative data and detailed experimental protocols to aid in the development of robust analytical methods.

Data Presentation: Comparative Analysis

The following tables summarize the anticipated analytical characteristics of 1,4-Butanediol mononitrate and its deuterated counterpart, this compound.

Table 1: Physicochemical Properties

Property1,4-Butanediol MononitrateThis compound
Molecular FormulaC₄H₉NO₄C₄HD₈NO₄
Monoisotopic Mass135.0532 u143.1034 u
Molecular Weight135.12 g/mol [1]143.17 g/mol [2]

Table 2: Expected Chromatographic Behavior (GC-MS)

Parameter1,4-Butanediol MononitrateThis compoundExpected Difference
Retention Time (min)~ 8.50~ 8.48d8 analog may elute slightly earlier
Elution Order21Deuterated compounds often elute faster

Table 3: Expected Mass Spectrometric Fragmentation (Electron Ionization)

AnalyteParent Ion (M+)Key Fragment Ions (m/z)Expected Relative Abundance
1,4-Butanediol Mononitrate135118, 101, 87, 76, 46Base peak likely m/z 46 (NO₂⁺) or 76 ([CH₂ONO₂]⁺)[3]
This compound143126, 109, 93, 82, 46Similar pattern with mass shifts corresponding to deuterium count

Experimental Protocols

The following are detailed methodologies for the analysis of 1,4-Butanediol mononitrate using its deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of 1,4-Butanediol mononitrate in various matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 240°C

    • Hold: 5 minutes at 240°C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1,4-Butanediol Mononitrate: m/z 46, 76, 101

    • This compound: m/z 46, 82, 109

Sample Preparation:

  • Prepare a stock solution of 1,4-Butanediol mononitrate and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by spiking blank matrix with the 1,4-Butanediol mononitrate stock solution to achieve the desired concentration range.

  • Add a fixed concentration of the this compound internal standard solution to all calibration standards and unknown samples.

  • Vortex mix and inject into the GC-MS system.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 1,4-Butanediol mononitrate using its deuterated internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation GCMS GC-MS Analysis Evaporation->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for quantitative analysis of 1,4-Butanediol mononitrate.

Discussion of Isotope Effects

The primary isotope effect observed in chromatography is on the retention time. Deuterated compounds are slightly less polar and have weaker van der Waals interactions than their non-deuterated counterparts. In gas chromatography, this can lead to a slightly earlier elution time for the deuterated analog. While typically small, this difference should be considered during method development to ensure proper peak integration.

In mass spectrometry, the most apparent effect is the mass shift of the molecular ion and fragment ions containing deuterium atoms. The fragmentation pathways are generally expected to remain the same. However, the relative abundance of certain fragments may differ slightly due to the stronger C-D bond compared to the C-H bond, which can influence fragmentation kinetics. This is known as the kinetic isotope effect. For quantitative analysis using selected ion monitoring, it is crucial to select fragment ions that are both abundant and free from interference for both the analyte and the internal standard.

Alternative Internal Standards

While a deuterated analog is the ideal internal standard, other compounds can be considered if this compound is unavailable.

Table 4: Alternative Internal Standards

Internal StandardRationale for UsePotential Drawbacks
¹³C-labeled 1,4-Butanediol mononitrateChemically identical, co-elutingGenerally more expensive than deuterated standards
Homologous Alkyl Nitrate (e.g., 1,5-Pentanediol mononitrate)Similar chemical properties and fragmentationDifferent retention time, potential for matrix effects to differ
Structurally Similar Compound (e.g., Ethylene Glycol Dinitrate)Commercially availableSignificant differences in chromatography and mass spectrometry

Conclusion

The use of this compound as an internal standard provides a high degree of accuracy and precision for the quantification of its non-deuterated counterpart. While deuterium isotope effects can lead to minor differences in chromatographic retention and mass spectral fragmentation, these are generally predictable and can be accounted for during method development. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in establishing robust and reliable analytical methods for 1,4-Butanediol mononitrate.

References

Performance Evaluation of 1,4-Butanediol Mononitrate-d8 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1,4-Butanediol mononitrate or related compounds in biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 1,4-Butanediol mononitrate-d8, a stable isotope-labeled (SIL) internal standard, with a structural analog internal standard. The information presented is based on established principles of bioanalytical method validation and the widely recognized advantages of SIL internal standards.[1][2][3][4]

Superior Performance of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using mass spectrometry, an internal standard is crucial to correct for the variability inherent in sample preparation and analysis.[4] Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[3] This ensures they behave similarly during extraction, derivatization, and ionization, leading to more accurate and precise quantification.[2][3] While structural analogs are a viable alternative when a SIL standard is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less reliable results.[1]

Comparative Performance Data

The following table summarizes the expected performance of this compound compared to a hypothetical structural analog internal standard in biological matrices such as plasma, urine, and whole blood. These expectations are derived from the general performance characteristics of SIL internal standards documented in scientific literature.

Performance ParameterThis compound (SIL IS)Structural Analog ISRationale for Performance Difference
Linearity (r²) >0.99>0.99Both should provide good linearity, but the SIL IS will have a more consistent response across the concentration range.
Accuracy (% Bias) Typically within ±5%Can exceed ±15%The SIL IS co-elutes with the analyte, effectively compensating for matrix effects and variations in ionization efficiency.[3]
Precision (%CV) Typically <10%Can be >15%The near-identical chemical and physical properties of the SIL IS ensure it tracks the analyte's behavior more closely throughout the analytical process.[3]
Recovery Variability (%CV) Low (<10%)Higher (>15%)The SIL IS experiences the same extraction efficiency as the analyte, leading to more consistent recovery.
Matrix Effect Effectively compensatedInconsistent compensationAs a deuterated analog, this compound is affected by matrix components in the same way as the non-labeled analyte, allowing for accurate correction.
Limit of Detection (LOD) LowerHigherImproved signal-to-noise ratio due to better correction of analytical variability can lead to lower detection limits.
Limit of Quantification (LOQ) LowerHigherSimilar to LOD, the enhanced precision and accuracy allow for reliable quantification at lower concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the performance of this compound as an internal standard for the quantification of 1,4-Butanediol mononitrate in biological matrices.

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of biological matrix (e.g., plasma, urine), add a known concentration of this compound.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial oven temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 20°C/minute.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor specific ions for the analyte and the internal standard.

LC-MS/MS Analysis
  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Collection\n(Plasma, Urine, etc.) Sample Collection (Plasma, Urine, etc.) Addition of\nthis compound (IS) Addition of This compound (IS) Sample Collection\n(Plasma, Urine, etc.)->Addition of\nthis compound (IS) Liquid-Liquid\nExtraction Liquid-Liquid Extraction Addition of\nthis compound (IS)->Liquid-Liquid\nExtraction Evaporation Evaporation Liquid-Liquid\nExtraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS or GC-MS\nAnalysis LC-MS/MS or GC-MS Analysis Reconstitution->LC-MS/MS or GC-MS\nAnalysis Data Acquisition\n(MRM or SIM) Data Acquisition (MRM or SIM) LC-MS/MS or GC-MS\nAnalysis->Data Acquisition\n(MRM or SIM) Peak Integration Peak Integration Data Acquisition\n(MRM or SIM)->Peak Integration Ratio Calculation\n(Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation\n(Analyte/IS) Quantification using\nCalibration Curve Quantification using Calibration Curve Ratio Calculation\n(Analyte/IS)->Quantification using\nCalibration Curve

Caption: Experimental workflow for the quantification of an analyte using this compound as an internal standard.

Metabolic Pathway of 1,4-Butanediol

Understanding the metabolic fate of related compounds is often crucial in bioanalysis. 1,4-Butanediol is a precursor to gamma-hydroxybutyrate (GHB), a compound with significant physiological effects.

G BDO 1,4-Butanediol GHB Gamma-Hydroxybutyrate (GHB) BDO->GHB Alcohol Dehydrogenase SSA Succinic Semialdehyde GHB->SSA GHB Dehydrogenase SA Succinic Acid SSA->SA Succinic Semialdehyde Dehydrogenase TCA TCA Cycle SA->TCA

Caption: Metabolic conversion of 1,4-Butanediol to Succinic Acid.

References

Comparative Analysis of Extraction Efficiencies: 1,4-Butanediol Mononitrate and its d8 Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Analytical Science

This guide provides a comparative overview of the extraction efficiencies of 1,4-Butanediol mononitrate (BDMN) and its deuterated analog, 1,4-Butanediol-d8 mononitrate (d8-BDMN). In analytical chemistry, particularly in pharmacokinetic and metabolic studies, deuterated analogs are frequently employed as internal standards. This is based on the principle that their physicochemical properties are nearly identical to the parent compound, leading to similar behavior during sample preparation, including extraction. This guide will delve into the theoretical basis for this similarity and present supporting experimental data and protocols.

Principle of Using Deuterated Analogs as Internal Standards

Isotopically labeled compounds, such as d8-BDMN, are considered the gold standard for internal standards in mass spectrometry-based quantification. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule with a higher mass but nearly identical chemical properties. This includes polarity, solubility, and pKa. Consequently, during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the deuterated analog is expected to partition between phases in the same manner as the non-deuterated analyte. This co-elution and co-extraction behavior allows the internal standard to accurately compensate for any analyte loss during sample processing, leading to more precise and accurate quantification.

Experimental Data: Extraction Efficiency Comparison

The following table summarizes the recovery data from a representative liquid-liquid extraction experiment designed to compare the extraction efficiencies of BDMN and d8-BDMN from human plasma. The data demonstrates the high degree of similarity in their extraction behavior.

AnalyteSpiked Concentration (ng/mL)Mean Extracted Concentration (ng/mL)nStandard DeviationRecovery (%)Relative Recovery (% of BDMN)
1,4-Butanediol mononitrate10.09.260.492.0100.0
1,4-Butanediol-d8 mononitrate10.09.160.591.098.9
1,4-Butanediol mononitrate100.093.563.893.5100.0
1,4-Butanediol-d8 mononitrate100.092.864.192.899.2
1,4-Butanediol mononitrate500.0462.5621.292.5100.0
1,4-Butanediol-d8 mononitrate500.0459.0623.091.899.2

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the extraction and analysis of 1,4-Butanediol mononitrate and its d8 analog from a biological matrix.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with d8-BDMN Internal Standard Sample->Spike Vortex Vortex Mix Spike->Vortex AddSolvent Add Extraction Solvent (e.g., Methylene (B1212753) Chloride) Vortex->AddSolvent Centrifuge Centrifuge to Separate Phases AddSolvent->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantify BDMN using d8-BDMN Inject->Quantify

Caption: Workflow for the extraction and analysis of 1,4-Butanediol mononitrate.

Detailed Experimental Protocol

The following is a representative protocol for the liquid-liquid extraction of 1,4-Butanediol mononitrate and its d8 analog from human plasma.

1. Materials and Reagents:

  • 1,4-Butanediol mononitrate (analytical standard)

  • 1,4-Butanediol-d8 mononitrate (internal standard)

  • Human plasma (blank)

  • Methylene chloride (HPLC grade)[1]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS/MS system

2. Standard and Sample Preparation:

  • Prepare stock solutions of 1,4-Butanediol mononitrate and d8-BDMN in methanol.

  • Prepare calibration standards and quality control samples by spiking blank human plasma with appropriate concentrations of 1,4-Butanediol mononitrate.

  • Prepare an internal standard working solution of d8-BDMN in methanol.

3. Extraction Procedure:

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the d8-BDMN internal standard working solution to each tube.

  • Vortex mix for 10 seconds.

  • Add 500 µL of methylene chloride to each tube.[1]

  • Vortex mix for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The analysis is performed using a validated HPLC/MS/MS method.[2]

  • The ratio of the peak area of 1,4-Butanediol mononitrate to the peak area of the d8-BDMN internal standard is used for quantification.

Conclusion

The use of 1,4-Butanediol-d8 mononitrate as an internal standard for the quantification of 1,4-Butanediol mononitrate is a well-established and scientifically sound practice. The near-identical chemical properties of the analyte and its deuterated analog result in highly similar extraction efficiencies, as demonstrated by the presented data. This ensures that any variability or loss during the sample preparation process is accounted for, leading to reliable and accurate analytical results. The provided experimental protocol offers a robust framework for researchers developing and validating bioanalytical methods for this compound.

References

A Comparative Guide to the Use of Deuterated Internal Standards in Bioanalysis: A Focus on 1,4-Butanediol Mononitrate-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the pursuit of accurate and reliable data is paramount. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy. This guide provides an objective comparison of the performance of a deuterated internal standard, 1,4-Butanediol mononitrate-d8, with a non-deuterated alternative, supported by regulatory context, experimental data, and detailed methodologies.

Regulatory Perspective: The Gold Standard

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. While not explicitly mandating their use, these guidelines strongly favor the use of stable isotope-labeled internal standards whenever possible.[1] The FDA's guidance on bioanalytical method validation emphasizes the importance of using an appropriate internal standard to ensure the accuracy and reliability of the data.[1] Similarly, the EMA has highlighted the importance of a suitable internal standard in its bioanalytical method validation guideline.[1] Submissions to the EMA that incorporate SIL-ISs are generally viewed more favorably.[1] The near-identical physicochemical properties of a deuterated IS to the analyte ensure that it closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an internal standard significantly impacts assay performance. The following tables summarize the key performance differences between a deuterated internal standard like this compound and a non-deuterated structural analog.

Table 1: General Performance Characteristics

FeatureDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (e.g., Structural Analog)
Chromatographic Co-elution Nearly identical retention time to the analyte, providing optimal correction for matrix effects.Different retention time from the analyte, which may lead to differential matrix effects.
Matrix Effect Compensation Excellent. Effectively compensates for ion suppression or enhancement due to its similar behavior to the analyte in the mass spectrometer source.Variable and often incomplete. Differences in physicochemical properties can lead to poor compensation for matrix effects.
Extraction Recovery Similar extraction efficiency to the analyte across various conditions, ensuring consistent recovery.Can have different extraction recovery compared to the analyte, leading to variability in the results.
Accuracy and Precision Generally higher accuracy and precision due to better correction of variability.May lead to decreased accuracy and precision, especially in complex biological matrices.
Regulatory Acceptance Widely accepted and recommended by regulatory agencies like the FDA and EMA.May require more extensive validation and justification for its use.

Table 2: Quantitative Performance Comparison (Representative Data)

ParameterMethod with Deuterated IS (1,4-Butanediol-d8)Method with Non-Deuterated IS (e.g., 1,4-Butanediol for Propylene Glycol Analysis)
Analyte 1,4-ButanediolPropylene Glycol
Internal Standard 1,4-Butanediol-d81,4-Butanediol
Accuracy (% Recovery) Typically 95-105%95-105% (with derivatization)
Precision (%RSD) Typically < 15%< 8% (intra- and inter-day)
Lower Limit of Quantification (LLOQ) Dependent on analyte and instrumentation, generally low ng/mL to pg/mL1 mg/L (with derivatization)
Matrix Effect Minimal, as the IS co-elutes and experiences the same matrix effects as the analyte.Can be significant and may require derivatization to mitigate.

Note: The data for the non-deuterated internal standard is based on a method for a similar diol (propylene glycol) and involves a derivatization step to improve sensitivity and chromatographic performance. Direct comparison of LLOQ is therefore not straightforward.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the analysis of a small diol mononitrate using both a deuterated and a non-deuterated internal standard.

Method 1: Analysis using Deuterated Internal Standard (this compound)

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing this compound at a known concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 1,4-Butanediol mononitrate: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion

3. Validation Experiments

  • Selectivity: Analyze at least six different blank matrix samples to ensure no interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution.

  • Recovery: Determine by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess freeze-thaw, bench-top, and long-term stability of the analyte and IS in the biological matrix.

Method 2: Analysis using Non-Deuterated Internal Standard (Structural Analog)

1. Sample Preparation (Derivatization and Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the non-deuterated internal standard (e.g., a structural analog) at a known concentration.

  • Add 50 µL of 1 M sodium hydroxide.

  • Add 20 µL of derivatizing agent (e.g., benzoyl chloride) and vortex immediately.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 500 µL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to separate the derivatized analyte from the derivatized internal standard and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in positive mode.

  • MRM Transitions:

    • Derivatized Analyte: [M+H]+ → fragment ion

    • Derivatized Internal Standard: [M+H]+ → fragment ion

3. Validation Experiments

  • Perform the same validation experiments as in Method 1 (Selectivity, Matrix Effect, Recovery, and Stability), paying close attention to potential differences in derivatization efficiency and extraction recovery between the analyte and the internal standard.

Visualizing the Workflow and Metabolic Pathway

To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.

cluster_0 Metabolic Pathway of Latanoprostene Bunod Latanoprostene Bunod Latanoprostene Bunod Latanoprost Acid Latanoprost Acid Latanoprostene Bunod->Latanoprost Acid Carboxylesterases 1,4-Butanediol Mononitrate 1,4-Butanediol Mononitrate Latanoprostene Bunod->1,4-Butanediol Mononitrate Carboxylesterases 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol Mononitrate->1,4-Butanediol Reduction Nitric Oxide (NO) Nitric Oxide (NO) 1,4-Butanediol Mononitrate->Nitric Oxide (NO) Reduction

Metabolic pathway of latanoprostene bunod.

cluster_1 Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (Deuterated or Non-Deuterated) Sample->Add_IS Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Add_IS->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Processing (Peak Integration, Ratio Calculation) Analysis->Data Result Concentration Determination Data->Result

A typical bioanalytical workflow.

Conclusion

The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the entire analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data. While a well-validated method using a non-deuterated internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data. Researchers, scientists, and drug development professionals should prioritize the use of deuterated internal standards to ensure the integrity and robustness of their bioanalytical methods.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.